M-31850
Description
Properties
IUPAC Name |
2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLUIYHKSADQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M-31850: A Deep Dive into its Mechanism of Action as a β-Hexosaminidase Inhibitor and Pharmacological Chaperone
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), with significant potential as a pharmacological chaperone for the treatment of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to this compound and its Therapeutic Target
This compound is a naphthalimide derivative that has been identified as a powerful inhibitor of human β-hexosaminidase A (HexA) and B (HexB).[1][2] These enzymes are critical for the lysosomal degradation of GM2 gangliosides. Genetic mutations in the genes encoding the α- (HEXA) and β- (HEXB) subunits of these enzymes can lead to their misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation. This results in the accumulation of GM2 gangliosides, causing severe neurodegenerative disorders like Tay-Sachs and Sandhoff diseases.[3] this compound's mechanism of action is twofold: direct enzymatic inhibition and, more importantly, acting as a pharmacological chaperone to rescue mutant enzyme function.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified through various enzymatic assays. The following tables summarize the key inhibition constants (IC50 and Ki) against different forms of β-hexosaminidase.
Table 1: IC50 Values of this compound against Human Hexosaminidase Isozymes
| Enzyme | IC50 (µM) |
| Human HexA | 6.0 |
| Human HexB | 3.1 |
Data sourced from MedchemExpress.[1][2]
Table 2: Ki and IC50 Values of this compound against Various Species' Hexosaminidases
| Enzyme | Constant | Value (µM) |
| Human Hex (general) | Ki | 0.8 |
| OfHex2 (β-N-acetyl-D-hexosaminidase) | Ki | 2.5 |
| Jack Bean Hex (JBHex) | IC50 | 280 |
| Streptomyces plicatus Hex (SpHex) | IC50 | >500 |
Data sourced from MedchemExpress.
Mechanism of Action: Competitive Inhibition
This compound functions as a classic competitive inhibitor of β-hexosaminidase. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate. Kinetically, this results in an increase in the Michaelis constant (Km), while the maximum velocity (Vmax) of the reaction remains unchanged. This is because the inhibition can be overcome by increasing the substrate concentration.
Visualizing Competitive Inhibition: The Lineweaver-Burk Plot
The competitive inhibition kinetics of this compound can be visualized using a Lineweaver-Burk plot, which is a double reciprocal representation of the Michaelis-Menten equation. In the presence of a competitive inhibitor like this compound, the y-intercept (1/Vmax) remains the same, while the x-intercept (-1/Km) shifts closer to the origin, indicating an increased apparent Km.
Caption: Representative Lineweaver-Burk plot illustrating the competitive inhibition of β-hexosaminidase by this compound.
Pharmacological Chaperone Activity
Beyond its direct inhibitory effect, this compound acts as a pharmacological chaperone, which is particularly relevant for treating genetic disorders like Tay-Sachs disease where mutations lead to unstable, misfolded enzymes.
The Chaperoning Mechanism
In the neutral pH environment of the endoplasmic reticulum, this compound binds to the active site of the misfolded mutant HexA. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and be trafficked to the Golgi apparatus for further processing and eventual transport to the lysosome. Once in the acidic environment of the lysosome, the increased concentration of the natural substrate (GM2 ganglioside) and the lower pH likely facilitate the dissociation of this compound, allowing the now correctly localized and folded enzyme to perform its catalytic function.
References
M-31850: A Potent β-Hexosaminidase Inhibitor for Research and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
M-31850 is a potent, selective, and cell-permeable competitive inhibitor of β-hexosaminidase (Hex), a critical lysosomal enzyme. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, and its potential as a pharmacological chaperone for lysosomal storage disorders such as Tay-Sachs and Sandhoff disease. Detailed experimental protocols for assessing β-hexosaminidase activity and the effects of this compound are also presented.
Introduction to β-Hexosaminidase
β-Hexosaminidase is a vital lysosomal glycoside hydrolase that plays a crucial role in the catabolism of glycoconjugates. It exists in several isoforms, with Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits, being the most prominent.[1] These enzymes are responsible for the removal of terminal N-acetylgalactosamine and N-acetylglucosamine residues from various substrates, including gangliosides, glycoproteins, and glycosaminoglycans.
Deficiencies in β-hexosaminidase activity, due to mutations in the corresponding HEXA and HEXB genes, lead to a group of devastating lysosomal storage disorders.[1] Mutations in the HEXA gene cause Tay-Sachs disease, characterized by the accumulation of GM2 ganglioside primarily in the neurons.[1][2] Mutations in the HEXB gene result in Sandhoff disease, which involves the accumulation of GM2 ganglioside and other glycoconjugates in various tissues.[3]
Recent research has also uncovered a role for β-hexosaminidase in the innate immune response, where it can function as a peptidoglycan hydrolase to combat bacterial infections. Furthermore, studies suggest that microglia secrete β-hexosaminidase, which is then taken up by neurons, highlighting its importance in maintaining neuronal health.
This compound: A Competitive Inhibitor of β-Hexosaminidase
This compound is a bisnaphthalimide compound that has been identified as a potent, selective, and competitive inhibitor of human β-hexosaminidase. Its cell-permeable nature allows it to be used in cell-based assays and potentially as a therapeutic agent.
Mechanism of Action
This compound functions as a classic competitive inhibitor of β-hexosaminidase. This means that it binds to the active site of the enzyme, thereby competing with the natural substrate. Kinetically, this is observed as an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction.
Beyond simple inhibition, this compound acts as a pharmacological chaperone for certain mutant forms of Hex A. In some cases of Tay-Sachs disease, mutations lead to misfolding of the Hex A protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome. By binding to the active site of the misfolded enzyme, this compound can stabilize its conformation, allowing it to pass the ER quality control system and be transported to the lysosome, where it can exert some residual activity. This chaperone effect has been demonstrated to increase the half-life of mutant Hex A in cells derived from patients with Adult Tay-Sachs disease (ATSD).
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various forms of β-hexosaminidase has been quantified and is summarized in the table below.
| Target Enzyme | Parameter | Value | Reference |
| Human Hexosaminidase A (Hex A) | IC50 | 6.0 µM | |
| Human Hexosaminidase B (Hex B) | IC50 | 3.1 µM | |
| β-N-acetyl-D-hexosaminidase (OfHex2) | Ki | 2.5 µM | |
| Hexosaminidase (unspecified) | Ki | 0.8 µM | |
| Jack Bean Hexosaminidase (JBHex) | IC50 | 280 µM | |
| Streptomyces plicatus Hexosaminidase (SpHex) | IC50 | >500 µM |
Experimental Protocols
The following sections detail standardized protocols for assessing β-hexosaminidase activity and evaluating the inhibitory effects of compounds like this compound.
Fluorometric β-Hexosaminidase Activity Assay
This assay provides a sensitive method for measuring β-hexosaminidase activity in cell lysates or purified enzyme preparations.
Materials:
-
96-well black microtiter plate
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)
-
β-Hexosaminidase samples (cell lysates, purified enzyme)
-
This compound or other inhibitors
-
Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.1)
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) stock solution
-
Stop Solution (e.g., 0.25 M glycine buffer, pH 10.4)
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the β-hexosaminidase sample to each well.
-
Inhibitor Addition: Add a small volume (e.g., 1-5 µL) of the this compound dilutions or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add 50 µL of the MUG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Colorimetric β-Hexosaminidase Activity Assay
This method offers an alternative to the fluorometric assay, using a chromogenic substrate.
Materials:
-
96-well clear, flat-bottom microtiter plate
-
Spectrophotometric microplate reader (405 nm)
-
β-Hexosaminidase samples
-
This compound or other inhibitors
-
Assay Buffer
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Stop Reagent (e.g., sodium carbonate solution)
Procedure:
-
Sample and Inhibitor Preparation: As described in the fluorometric assay.
-
Reaction Setup: Add 20 µL of the β-hexosaminidase sample and varying concentrations of this compound to the wells.
-
Initiate Reaction: Add 80 µL of the pNP-GlcNAc substrate solution to each well.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Add 100 µL of Stop Reagent to each well.
-
Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Determine the IC50 value of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the direct binding of this compound to β-hexosaminidase in a cellular context.
Procedure:
-
Cell Treatment: Treat cultured cells (e.g., fibroblasts from Tay-Sachs patients) with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-60°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble β-hexosaminidase remaining in the supernatant at each temperature using Western blotting or an activity assay.
-
Analysis: The binding of this compound is expected to stabilize β-hexosaminidase, resulting in a higher melting temperature compared to the vehicle-treated control.
Signaling and Disease Relevance
The primary role of β-hexosaminidase is within the lysosome, where it participates in the stepwise degradation of complex molecules. A deficiency of Hex A disrupts the lysosomal degradation pathway of GM2 gangliosides.
Conclusion
This compound is a valuable research tool for studying the function and inhibition of β-hexosaminidase. Its competitive inhibitory activity and function as a pharmacological chaperone make it a compound of interest for developing therapies for lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. The experimental protocols provided herein offer a framework for researchers to investigate the effects of this compound and other potential inhibitors of β-hexosaminidase in both biochemical and cellular contexts. Further preclinical studies are warranted to explore the full therapeutic potential of this compound.
References
M-31850 for Tay-Sachs Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tay-Sachs disease is a devastating neurodegenerative lysosomal storage disorder characterized by the deficiency of the β-hexosaminidase A (Hex A) enzyme, leading to the accumulation of GM2 gangliosides in the brain and nerve cells. M-31850 is a potent and selective inhibitor of β-hexosaminidase that functions as a pharmacological chaperone, a promising therapeutic strategy for Tay-Sachs disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.
Introduction to this compound
This compound is a small molecule inhibitor of β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B).[1] In the context of Tay-Sachs disease, which is caused by mutations in the HEXA gene that lead to misfolding and premature degradation of the Hex A enzyme, this compound acts as a pharmacological chaperone. By binding to the misfolded Hex A enzyme in the endoplasmic reticulum (ER), this compound stabilizes its conformation, facilitating its proper trafficking to the lysosome and thereby increasing the residual enzyme activity.[2][3] This chaperone effect has the potential to rescue enzyme function and ameliorate the disease phenotype.
Quantitative Data
The following tables summarize the key in vitro efficacy and inhibitory constants for this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Infantile Sandhoff Disease (ISD) Fibroblasts | Dose-dependent | Increase in MUG hydrolysis (Hex S levels) | [3] |
| Adult Tay-Sachs Disease (ATSD) Fibroblasts | 0.002 mM | ~3-fold increase in Hex A protein and enzyme activity in lysosomes | [2] |
| Adult Tay-Sachs Disease (ATSD) Fibroblasts | Not specified | More than two-fold increase in the half-life of mutant Hex A at 44°C |
Table 2: Inhibitory Constants of this compound
| Target Enzyme | IC50 | Ki | Reference |
| Human Hexosaminidase A (Hex A) | 6.0 µM | 0.8 µM | |
| Human Hexosaminidase B (Hex B) | 3.1 µM | Not Reported | |
| Jack Bean Hexosaminidase (JBHex) | 280 µM | Not Reported | |
| Streptomyces plicatus Hexosaminidase (SpHex) | >500 µM | Not Reported | |
| β-N-acetyl-D-hexosaminidase OfHex2 | Not Reported | 2.5 µM |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is as a pharmacological chaperone for the mutant Hex A enzyme. This process is intrinsically linked to the cellular quality control system, particularly the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD).
In Tay-Sachs disease, mutations in the HEXA gene lead to the production of a misfolded α-subunit of the Hex A enzyme. This misfolded protein is recognized by the ER quality control machinery and targeted for degradation by the ERAD pathway, preventing it from reaching the lysosome where it would normally function.
This compound, as a competitive inhibitor, binds to the active site of the misfolded Hex A α-subunit within the ER. This binding stabilizes the protein's conformation, allowing it to evade ERAD and traffic through the Golgi apparatus to the lysosome. Once in the acidic environment of the lysosome, the lower pH and the presence of the natural substrate (GM2 ganglioside) are thought to facilitate the dissociation of this compound, allowing the now correctly localized and folded Hex A to catabolize the accumulated GM2 ganglioside.
Experimental Protocols
Treatment of Tay-Sachs Fibroblasts with this compound
This protocol describes the general procedure for treating patient-derived fibroblasts with this compound to assess its chaperone activity.
Materials:
-
Tay-Sachs patient-derived fibroblasts (e.g., from Coriell Institute)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stored as a stock solution in DMSO at -20°C)
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed Tay-Sachs fibroblasts in cell culture plates at a density that allows for several days of growth without reaching confluency.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare fresh complete medium containing the desired final concentration of this compound. A dose-response experiment is recommended, with concentrations ranging from low micromolar to the upper limit of solubility or non-toxicity. Also, prepare a vehicle control medium with an equivalent concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for a period of 3 to 5 days to allow for this compound to exert its chaperone effect and for the stabilized Hex A to accumulate.
-
After the incubation period, harvest the cells for downstream analysis, such as a β-hexosaminidase activity assay or Western blotting.
β-Hexosaminidase A Activity Assay
This fluorometric assay is used to quantify the enzymatic activity of Hex A in cell lysates.
Materials:
-
Cell lysate from this compound-treated and control fibroblasts
-
Lysis buffer (e.g., 10 mM sodium phosphate buffer, pH 6.0, with 0.1% Triton X-100)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), a specific substrate for Hex A
-
Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
-
4-Methylumbelliferone (4-MU) standard for calibration curve
Procedure:
-
Prepare cell lysates by incubating the harvested cells in lysis buffer on ice, followed by centrifugation to pellet cell debris. Determine the protein concentration of the supernatant.
-
In a 96-well black microplate, add a standardized amount of protein from each cell lysate to individual wells.
-
Prepare a reaction mixture by diluting the MUGS substrate in an appropriate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.4).
-
Initiate the enzymatic reaction by adding the MUGS reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the liberated 4-MU using a fluorometer.
-
Calculate the Hex A activity by comparing the fluorescence readings to a 4-MU standard curve and normalizing to the protein concentration of the cell lysate.
GM2 Ganglioside Quantification
This method allows for the quantification of accumulated GM2 ganglioside in fibroblasts.
Materials:
-
Cell pellets from this compound-treated and control fibroblasts
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
High-performance thin-layer chromatography (HPTLC) plates
-
HPTLC developing solvent (e.g., chloroform:methanol:0.25% aqueous CaCl2)
-
Resorcinol reagent for visualization
-
Densitometer for quantification
-
Purified GM2 ganglioside standard
Procedure:
-
Extract total lipids from the cell pellets using a chloroform:methanol extraction method.
-
Separate the gangliosides from other lipids using a partitioning step.
-
Spot the extracted gangliosides and a serial dilution of the GM2 ganglioside standard onto an HPTLC plate.
-
Develop the HPTLC plate in the developing solvent to separate the different ganglioside species.
-
After development, visualize the gangliosides by spraying the plate with the resorcinol reagent and heating.
-
Quantify the GM2 ganglioside bands by densitometry, using the standard curve generated from the purified GM2 standard.
Experimental Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a pharmacological chaperone like this compound for Tay-Sachs disease.
Conclusion
This compound represents a promising pharmacological chaperone for the treatment of Tay-Sachs disease. Its ability to stabilize mutant Hex A, increase its lysosomal activity, and consequently reduce GM2 ganglioside accumulation has been demonstrated in preclinical models. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other pharmacological chaperones for Tay-Sachs and related lysosomal storage disorders. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetics, and safety profile to pave the way for potential clinical applications.
References
- 1. β-Hexosaminidase Inhibitor - CAS 281224-40-6 - Calbiochem | 376820 [merckmillipore.com]
- 2. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
M-31850: A Technical Guide to its Role as a Pharmacological Chaperone for β-Hexosaminidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases, are devastating lysosomal storage disorders arising from mutations in the HEXA or HEXB genes, respectively. These mutations lead to a deficiency in the β-hexosaminidase A (Hex A) enzyme, resulting in the neurotoxic accumulation of GM2 ganglioside. Many of the mutations associated with late-onset forms of these diseases do not directly impact the catalytic site of the enzyme but rather cause protein misfolding and instability, leading to premature degradation by the endoplasmic reticulum's quality control machinery. Pharmacological chaperones (PCs) represent a promising therapeutic strategy for these conformational diseases. PCs are small molecules that bind to and stabilize mutant proteins, facilitating their proper folding and trafficking to the lysosome. This technical guide provides an in-depth overview of M-31850, a potent and selective competitive inhibitor of β-hexosaminidase, and its role as a pharmacological chaperone. We will detail its mechanism of action, present key quantitative data, outline experimental protocols for its evaluation, and visualize its functional pathways.
Introduction to Pharmacological Chaperone Therapy
Pharmacological chaperone therapy is an innovative approach for treating genetic diseases caused by protein misfolding.[1] Unlike enzyme replacement therapy, which introduces a functional version of the deficient protein, PCs are small molecules that permeate cell membranes and bind to specific, endogenously produced mutant enzymes.[2] This binding event stabilizes the protein's conformation, allowing it to pass the stringent quality control checks of the endoplasmic reticulum (ER) and be trafficked to its correct cellular location, such as the lysosome.[2][3] For lysosomal storage disorders, an ideal PC would exhibit high affinity for the target enzyme at the neutral pH of the ER to facilitate folding and trafficking, and a lower affinity at the acidic pH of the lysosome to allow for its dissociation and subsequent substrate metabolism by the now-functional enzyme.
This compound: A Novel Pharmacological Chaperone for β-Hexosaminidase
This compound is a non-carbohydrate-based, bis-naphthalimide derivative identified through high-throughput screening as a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex).[4] Its ability to bind to the active site of Hex allows it to act as a molecular scaffold, stabilizing the enzyme and promoting its proper folding.
Mechanism of Action
The primary mechanism of action for this compound as a pharmacological chaperone is the stabilization of mutant Hex A, the enzyme deficient in Tay-Sachs and Sandhoff diseases. By binding to the enzyme in the endoplasmic reticulum, this compound facilitates its correct conformational folding. This allows the stabilized enzyme to evade ER-associated degradation (ERAD) and be trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the competitive nature of this compound's binding and the high concentration of the accumulated substrate (GM2 ganglioside) are thought to facilitate its displacement, allowing the rescued enzyme to perform its catalytic function. Studies have shown that this compound can increase the half-life of mutant Hex A more than two-fold at elevated temperatures, demonstrating its stabilizing effect.
Quantitative Data
The efficacy and potency of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.
| Target | Parameter | Value | Reference |
| Human Hexosaminidase A (Hex A) | IC50 | 6.0 µM | |
| Human Hexosaminidase B (Hex B) | IC50 | 3.1 µM | |
| Insect β-N-acetyl-D-hexosaminidase (OfHex2) | Ki | 2.5 µM | |
| Human Hexosaminidase (General) | Ki | 0.8 µM | |
| Jack Bean Hexosaminidase (JBHex) | IC50 | 280 µM | |
| Streptomyces plicatus Hexosaminidase (SpHex) | IC50 | >500 µM | |
| Table 1: In Vitro Inhibitory Activity of this compound. |
| Cell Line | Treatment | Effect | Reference |
| Infantile Sandhoff Disease (ISD) Fibroblasts | This compound | Dose-dependent increase in MUG hydrolysis (Hex S levels) | |
| Adult Tay-Sachs Disease (ATSD) Fibroblasts | This compound | > 2-fold increase in the half-life of mutant Hex A at 44°C | |
| Table 2: Cellular Efficacy of this compound. |
Experimental Protocols
The identification and validation of this compound as a pharmacological chaperone involved a series of robust experimental procedures. Detailed below are representative protocols for the key assays.
High-Throughput Screening (HTS) for β-Hexosaminidase Inhibitors
This protocol describes a fluorescence-based enzyme assay suitable for HTS to identify inhibitors of purified human β-hexosaminidase.
Materials:
-
Purified human placental β-hexosaminidase A
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate
-
Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
Compound library (e.g., Maybridge library) dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of purified Hex A in assay buffer.
-
Dispense a small volume (e.g., 10 µL) of the Hex A solution into each well of a 384-well plate.
-
Add a small volume (e.g., 50 nL) of each compound from the library to the respective wells using a robotic liquid handler. The final concentration of the compounds is typically in the low micromolar range (e.g., 10 µM). Include appropriate controls (DMSO for negative control, known inhibitor for positive control).
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding a specific volume (e.g., 10 µL) of the MUG substrate solution to each well. The final substrate concentration should be near the Km value to ensure sensitivity to competitive inhibitors.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~450 nm) over time in a kinetic mode using a fluorescence plate reader.
-
Alternatively, for an endpoint assay, allow the reaction to proceed for a set time (e.g., 30 minutes) and then add a stop solution to terminate the reaction and maximize the fluorescence of the 4-methylumbelliferone product.
-
Identify "hits" as compounds that significantly reduce the rate of MUG hydrolysis compared to the DMSO control.
Cell-Based Assay for Pharmacological Chaperone Activity
This protocol is designed to evaluate the ability of "hit" compounds from the HTS to increase the intracellular activity of mutant Hex A in patient-derived fibroblasts.
Materials:
-
Human fibroblast cell lines from patients with late-onset Tay-Sachs or Sandhoff disease
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in distilled water)
-
MUG substrate solution in citrate buffer (pH 4.5)
-
Protein assay reagent (e.g., BCA kit)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Fluorescence plate reader
Procedure:
-
Seed patient-derived fibroblasts into multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) in fresh culture medium.
-
Incubate the cells for an extended period (e.g., 3-5 days) to allow for compound uptake, enzyme stabilization, and trafficking.
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove the compound from the medium.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for a short period on ice.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the total protein concentration in each lysate using a standard protein assay.
-
Measure the Hex A activity in the lysates by adding the MUG substrate solution and monitoring the fluorescence as described in the HTS protocol. Normalize the enzyme activity to the total protein concentration.
-
A compound is considered an effective pharmacological chaperone if it produces a statistically significant, dose-dependent increase in Hex A activity compared to the DMSO-treated control cells.
Concluding Remarks and Future Directions
This compound stands as a proof-of-concept for the discovery of non-carbohydrate-based pharmacological chaperones for GM2 gangliosidoses through high-throughput screening. Its ability to act as a competitive inhibitor and stabilize mutant β-hexosaminidase A in patient-derived cells highlights its potential as a therapeutic lead. However, searches for clinical trials of this compound have not yielded any results, suggesting that its development may have been discontinued or is in a very early preclinical stage.
The future of pharmacological chaperone therapy for Tay-Sachs and Sandhoff diseases will likely involve the discovery of novel, more potent, and highly specific compounds. A key challenge is to identify chaperones that are not inhibitory in the lysosome, or that have a highly favorable pH-dependent binding profile. Furthermore, combination therapies, where a pharmacological chaperone is used in conjunction with other approaches like substrate reduction therapy or gene therapy, may offer synergistic benefits and represent a promising avenue for future research. The methodologies outlined in this guide provide a robust framework for the continued discovery and development of the next generation of pharmacological chaperones for these and other devastating lysosomal storage disorders.
References
- 1. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
M-31850: A Potential Pharmacological Chaperone for Lysosomal Storage Disorders
An In-depth Technical Guide on the Mechanism and Preclinical Evaluation of M-31850 for GM2 Gangliosidoses
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes. This accumulation is due to deficiencies in specific lysosomal enzymes. Among the most severe LSDs are the GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases. These neurodegenerative disorders result from mutations in the HEXA and HEXB genes, respectively, leading to a deficiency of the enzyme β-hexosaminidase A (Hex A). This deficiency causes the toxic accumulation of GM2 ganglioside, primarily in neuronal cells, leading to progressive neurological damage and, in severe infantile forms, death in early childhood.
Current therapeutic strategies for LSDs include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). However, these approaches have limitations, particularly in treating the neurological manifestations of diseases like Tay-Sachs and Sandhoff disease, due to the inability of large-molecule enzymes to cross the blood-brain barrier. Pharmacological chaperone therapy (PCT) has emerged as a promising alternative. Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity.
This technical guide focuses on this compound, a non-carbohydrate-based small molecule identified as a potent and selective inhibitor of β-hexosaminidase and a potential pharmacological chaperone for the treatment of late-onset Tay-Sachs disease.
Mechanism of Action of this compound
This compound acts as a pharmacological chaperone for β-hexosaminidase. Many disease-causing mutations in the HEXA and HEXB genes result in misfolded but potentially functional enzyme subunits. These misfolded proteins are recognized by the endoplasmic reticulum's quality control system and targeted for premature degradation, never reaching the lysosome where they are needed.
This compound, as a competitive inhibitor, binds to the active site of the mutant β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B) in the endoplasmic reticulum. This binding stabilizes the conformation of the mutant enzyme, allowing it to evade degradation and be correctly trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the lower pH is thought to facilitate the dissociation of this compound from the enzyme's active site, allowing the now correctly folded and localized enzyme to catabolize its substrate, GM2 ganglioside.
Quantitative Data
This compound was identified through a high-throughput screening of chemical libraries for inhibitors of human lysosomal β-N-acetyl hexosaminidase. Subsequent studies have characterized its inhibitory activity and its effect on mutant enzyme function in patient-derived cells.
| Parameter | Enzyme | Value | Reference |
| IC50 | Human HexA | 6.0 µM | [1] |
| Human HexB | 3.1 µM | [1] | |
| Ki | β-N-acetyl-D-hexosaminidase OfHex2 | 2.5 µM | [1] |
Preclinical Efficacy in Cell-Based Models:
| Cell Line | Disease Model | Treatment | Outcome | Reference |
| Fibroblasts | Adult Tay-Sachs (ATSD) | This compound | > 2-fold increase in the half-life of mutant Hex A at 44°C | [1] |
| Lysates from treated cells | Infantile Sandhoff Disease (ISD) | This compound | Dose-dependent increase in MUG hydrolysis (Hex S levels) | [1] |
Experimental Protocols
High-Throughput Screening for β-Hexosaminidase Inhibitors
The identification of this compound was the result of a high-throughput screen designed to find inhibitors of human lysosomal β-N-acetyl hexosaminidase that could act as pharmacological chaperones. A general workflow for such a screen is outlined below.
Protocol:
-
Enzyme Source: Purified human placental β-hexosaminidase A.
-
Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG).
-
Assay Buffer: A buffer that maintains the optimal pH for the enzyme, typically a citrate/phosphate buffer at pH 4.2-4.5.
-
Procedure: a. A chemical library is dispensed into 384-well microplates. b. The enzyme and substrate are added to the wells. c. The plates are incubated at 37°C for a specified time. d. The reaction is stopped by the addition of a high pH buffer (e.g., glycine-carbonate buffer). e. The fluorescence of the product (4-methylumbelliferone) is measured using a plate reader.
-
Hit Identification: Compounds that significantly reduce the fluorescence signal compared to controls are identified as primary hits.
β-Hexosaminidase Activity Assay in Patient Fibroblasts
This assay is used to determine the effect of a pharmacological chaperone on the residual enzyme activity in cells derived from patients with lysosomal storage disorders.
Protocol:
-
Cell Culture: Fibroblasts from Tay-Sachs or Sandhoff disease patients are cultured in appropriate media.
-
Treatment: The cells are incubated with varying concentrations of this compound for a period of several days.
-
Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the lysosomal enzymes.
-
Enzyme Assay: a. The cell lysate is incubated with a fluorogenic substrate (e.g., MUG for total hexosaminidase activity or MUGS, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate, for specific Hex A activity) in an appropriate buffer at 37°C. b. The reaction is stopped, and the fluorescence is measured.
-
Data Analysis: The enzyme activity is normalized to the total protein concentration in the cell lysate and compared between treated and untreated cells.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of pharmacological chaperone therapies for GM2 gangliosidoses. Its ability to inhibit β-hexosaminidase and increase the stability and activity of mutant forms of the enzyme in patient-derived cells provides a strong rationale for further investigation.
To advance this compound towards clinical application, several critical steps are necessary:
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of Tay-Sachs and Sandhoff disease is essential to determine its ability to cross the blood-brain barrier, reduce GM2 ganglioside accumulation in the central nervous system, and ameliorate neurological symptoms.
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is required to establish appropriate dosing regimens.
-
Toxicology Studies: Comprehensive safety and toxicology studies are necessary to identify any potential adverse effects.
-
Clinical Trials: Should preclinical studies prove successful, well-designed clinical trials will be needed to evaluate the safety and efficacy of this compound in patients with late-onset GM2 gangliosidoses.
The development of an effective oral therapy that can address the neurological deficits in Tay-Sachs and Sandhoff diseases would be a significant breakthrough for patients and their families. This compound, as a pharmacological chaperone, holds the potential to be a cornerstone of such a therapeutic strategy. Further research and development are crucial to unlocking its full therapeutic potential.
References
Investigating the Binding Kinetics of Novel Pharmacological Chaperones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and effective therapeutics relies on a deep understanding of the interactions between a drug molecule and its biological target. Binding kinetics, the study of the rates of association and dissociation of a drug-target complex, provides crucial insights that extend beyond simple binding affinity. These kinetic parameters, the association rate constant (k_on_), the dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_D_), are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action.[1]
This guide provides a technical overview of the principles and methodologies for investigating the binding kinetics of novel therapeutic agents. While specific binding kinetic data for a compound designated "M-31850" is not publicly available in the provided search results, we will use the context of a hypothetical sp2-iminosugar compound, this compound, targeting human lysosomal β-hexosaminidase as a pharmacological chaperone for late-onset Tay-Sachs disease, to illustrate the experimental workflows and data presentation.[2]
Core Concepts in Binding Kinetics
A comprehensive evaluation of a drug candidate's interaction with its target protein involves the determination of several key kinetic and affinity parameters. These parameters provide a quantitative description of the binding process and are essential for comparing different compounds and predicting their pharmacological behavior.
| Parameter | Symbol | Description | Importance in Drug Discovery |
| Association Rate Constant | k_on_ (or k_a_) | The rate at which the drug binds to its target. It is a measure of how quickly the drug-target complex is formed. | A rapid on-rate can lead to a faster onset of drug action. |
| Dissociation Rate Constant | k_off_ (or k_d_) | The rate at which the drug dissociates from its target. It reflects the stability of the drug-target complex. | A slow off-rate (longer residence time) can lead to a more sustained pharmacological effect, potentially allowing for less frequent dosing.[3] |
| Equilibrium Dissociation Constant | K_D_ | The ratio of k_off_ to k_on_ (K_D_ = k_off_/k_on_). It represents the concentration of drug at which 50% of the target is occupied at equilibrium. | A lower K_D_ value indicates a higher binding affinity. |
| Inhibition Constant | K_i_ | The concentration of an inhibitor required to produce 50% inhibition. For competitive inhibitors, it is related to the IC_50_ value. | Provides a standardized measure of a compound's potency as an inhibitor. |
| Half-maximal Inhibitory Concentration | IC_50_ | The concentration of an inhibitor that is required for 50% inhibition of an enzymatic reaction. | A common measure of drug potency, but it can be influenced by experimental conditions. |
Methodologies for Determining Binding Kinetics
A variety of biophysical techniques are available to measure the kinetic parameters of a drug-target interaction. The choice of method depends on factors such as the nature of the target protein, the properties of the ligand, and the required throughput.
| Experimental Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip. | Real-time, label-free detection; provides both kinetic (k_on_, k_off_) and affinity (K_D_) data. | Requires immobilization of the target, which can potentially alter its conformation; can be sensitive to non-specific binding. |
| Biolayer Interferometry (BLI) | Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer. | Real-time, label-free; higher throughput than traditional SPR; less sensitive to refractive index changes in the bulk solution. | Can have lower sensitivity for small molecule interactions compared to SPR. |
| Kinetic Enzyme Assays | Involves pre-incubating the enzyme with the inhibitor for various time periods and then initiating the reaction by adding the substrate.[4] | Can determine kinetic constants for slow-binding inhibitors and inactivators.[4] | Can be complex to set up and analyze, and the data analysis may depend heavily on the assumed binding mechanism. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a target. | Provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in addition to affinity. | Does not directly measure kinetic rates (k_on_, k_off_); requires larger amounts of protein and ligand. |
| Competition Binding Assays | An unlabeled test ligand competes with a labeled tracer ligand for binding to the target. | Useful for ligands that are difficult to label directly; can be adapted to various assay formats. | Provides indirect measurement of binding kinetics; the analysis can be complex. |
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis of this compound Binding to β-Hexosaminidase
This hypothetical protocol outlines the steps for determining the binding kinetics of this compound with its target enzyme, β-hexosaminidase, using SPR.
Objective: To determine the association rate constant (k_on_), dissociation rate constant (k_off_), and equilibrium dissociation constant (K_D_) for the interaction of this compound with human lysosomal β-hexosaminidase.
Materials:
-
Recombinant human β-hexosaminidase A (HexA)
-
This compound compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Methodology:
-
Immobilization of β-Hexosaminidase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.
-
Inject the purified β-hexosaminidase A solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 µM to 10 µM).
-
Inject the different concentrations of this compound over the immobilized β-hexosaminidase surface for a set association time, followed by a dissociation phase where only running buffer flows over the chip.
-
Between each concentration, regenerate the sensor surface using a short pulse of the regeneration solution to remove any bound this compound.
-
-
Data Analysis:
-
The SPR sensorgrams (response units vs. time) are recorded for each concentration of this compound.
-
The data is double-referenced by subtracting the signal from the reference flow cell and a blank buffer injection.
-
The association (k_on_) and dissociation (k_off_) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ to k_on_.
-
Caption: A typical experimental workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Visualizing Binding and Mechanism of Action
Drug-Target Binding Model
The interaction between a drug and its target can often be described by a simple bimolecular model, which forms the basis for kinetic analysis.
References
- 1. Utilizing the Combination of Binding Kinetics and Micro-Pharmacokinetics Link in Vitro α-Glucosidase Inhibition to in Vivo Target Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting biomolecular binding kinetics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
M-31850: A Potent Competitive Inhibitor of β-Hexosaminidase Isozymes HexA and HexB
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of M-31850 on the lysosomal enzymes β-hexosaminidase A (HexA) and β-hexosaminidase B (HexB). The document details the compound's IC50 and Ki values, outlines the experimental methodologies for their determination, and presents key signaling pathways involving these enzymes.
Quantitative Inhibition Data
This compound has been identified as a potent, selective, and competitive inhibitor of both human HexA and HexB.[1] The inhibitory constants, crucial for understanding the compound's efficacy and mechanism of action, are summarized below.
| Parameter | HexA | HexB | Notes |
| IC50 | 6.0 µM[1] | 3.1 µM[1] | The concentration of this compound required to inhibit 50% of the enzyme's activity. |
| Ki | 0.8 µM[1] | - | The inhibition constant for this compound as a competitive inhibitor of Hex. The specific isozyme (HexA or a mix) was not explicitly stated in the initial high-throughput screen.[2] |
This compound also demonstrates inhibitory activity against β-N-acetyl-D-hexosaminidase OfHex2 with a Ki of 2.5 μM.
Experimental Protocols
The determination of the inhibitory activity of this compound on HexA and HexB involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. The following protocols are based on established methods for assessing β-hexosaminidase activity.
Determination of IC50 Values
The IC50 values were determined through a high-throughput screening (HTS) assay utilizing purified human placental β-hexosaminidase.
Principle: The assay measures the enzymatic activity of HexA and HexB by monitoring the hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG). The product of this reaction, 4-methylumbelliferone (4-MU), is highly fluorescent, and its rate of formation is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of 4-MU production.
Materials:
-
Purified human placental HexA and HexB
-
This compound
-
4-methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG) substrate
-
Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)
-
Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)
-
96-well or 384-well microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of concentrations.
-
Enzyme Preparation: Dilute the purified HexA or HexB enzyme in the assay buffer to a working concentration.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the various concentrations of this compound to the respective wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the MUG substrate solution to all wells.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation (e.g., 365 nm) and emission (e.g., 450 nm) wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Ki and Inhibition Type
The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) are determined by performing enzyme kinetic studies.
Principle: This experiment involves measuring the initial reaction velocities of the enzyme at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. By analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots, the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) can be determined, revealing the inhibition type and the Ki value. For this compound, it was determined to be a classic competitive inhibitor, where the Km increases and the Vmax remains unaffected with increasing inhibitor concentrations.
Procedure:
-
Assay Setup: Prepare a matrix of reaction conditions in a microplate with varying concentrations of the MUG substrate and several fixed concentrations of this compound (including a zero-inhibitor control).
-
Enzyme Addition: Initiate the reactions by adding a fixed concentration of HexA or HexB to all wells.
-
Kinetic Measurement: Monitor the increase in fluorescence over time in a kinetic plate reader. The initial velocity (rate of fluorescence increase) is determined for each condition.
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the apparent Km (Km,app) from the x-intercept of each line.
-
Plot the Km,app values against the inhibitor concentrations. The slope of this line is equal to Km/Ki, from which the Ki can be calculated.
-
Signaling Pathways and Experimental Workflows
GM2 Ganglioside Degradation Pathway
HexA and HexB are critical enzymes in the lysosomal degradation pathway of glycosphingolipids. Specifically, HexA, with the assistance of the GM2 activator protein, is responsible for the hydrolysis of GM2 ganglioside. A deficiency in HexA leads to the accumulation of GM2 ganglioside, causing Tay-Sachs disease. A deficiency in both HexA and HexB results in Sandhoff disease. This compound, by inhibiting these enzymes, can modulate this pathway.
Caption: Lysosomal degradation pathway of GM2 ganglioside and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of the experimental procedure to determine the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound against HexA and HexB.
References
M-31850: A Potent and Selective Inhibitor of β-Hexosaminidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), a lysosomal enzyme crucial for the degradation of specific glycoconjugates.[1][2] This technical guide provides an in-depth overview of this compound's selectivity for β-hexosaminidase, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This compound's ability to act as a pharmacological chaperone for mutant forms of β-hexosaminidase makes it a compound of significant interest in the research and development of therapies for lysosomal storage disorders such as Tay-Sachs and Sandhoff disease.[3][4]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against various β-hexosaminidase isoforms and other glycosidases has been quantified to establish its potency and selectivity. The following table summarizes the key IC50 values.
| Enzyme Target | Organism/Source | IC50 (µM) | Ki (µM) | Notes |
| β-Hexosaminidase A (HexA) | Human | 6.0[1] | 0.8 | Acts as a classic competitive inhibitor. |
| β-Hexosaminidase B (HexB) | Human | 3.1 | ||
| β-N-acetyl-D-hexosaminidase OfHex2 | Ostrinia furnacalis (Asian corn borer) | 2.5 | Competitively inhibits. | |
| β-Hexosaminidase (JBHex) | Jack Bean | 280 | Significantly lower potency compared to human isoforms. | |
| β-Hexosaminidase (SpHex) | Streptomyces plicatus | >500 | Very low to no activity. | |
| SmHex | Not specified | No activity | ||
| hOGN (O-GlcNAcase) | Human | No activity |
Experimental Protocols
The determination of this compound's inhibitory activity and selectivity involves specific biochemical assays. Below are detailed methodologies for key experiments.
In Vitro β-Hexosaminidase Activity and Inhibition Assay
This protocol outlines the measurement of β-hexosaminidase activity and the determination of the inhibitory potency of compounds like this compound.
Materials:
-
96-well black microtiter plates
-
β-Hexosaminidase samples (e.g., purified human HexA, HexB, or cell lysates)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.1)
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) or p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Stop Solution (e.g., 0.25 M glycine buffer, pH 10.4 or similar basic buffer to stop the reaction)
-
Microplate fluorometer or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer to the desired pH.
-
Dissolve the substrate in the Assay Buffer to the desired concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: Include a vehicle control in the experiment as DMSO can have inhibitory effects on hexosaminidase.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Protocol (Fluorometric using MUG):
-
Add 50 µL of the β-hexosaminidase sample to each well of the 96-well plate.
-
Add a specific volume of the this compound dilutions or vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the 1X Substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the fluorescence using a microplate fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: GM2 Ganglioside Degradation
The following diagram illustrates the lysosomal degradation pathway of GM2 ganglioside, a process in which β-hexosaminidase A plays a critical role. Deficiencies in this enzyme lead to the accumulation of GM2 ganglioside, characteristic of Tay-Sachs disease.
References
Methodological & Application
M-31850: Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
M-31850 is a potent, selective, and competitive inhibitor of the lysosomal enzyme β-hexosaminidase (Hex). It functions as a pharmacological chaperone, a small molecule that can stabilize mutant forms of an enzyme, facilitating their proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome. This mechanism is particularly relevant for late-onset Tay-Sachs and Sandhoff diseases, where specific mutations in the HEXA and HEXB genes, respectively, lead to misfolded but potentially functional HexA enzyme that is prematurely degraded. By binding to the mutant enzyme in the ER, this compound aids in its correct conformation, allowing it to pass the cell's quality control system and reach the lysosome, where it can exert its catalytic activity.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its chaperoning effect on β-hexosaminidase.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ | Kᵢ | Species |
| Human HexA | 6.0 µM | 0.8 µM | Human |
| Human HexB | 3.1 µM | Not Reported | Human |
| Jack Bean Hex | 280 µM | Not Reported | Canavalia ensiformis |
| Streptomyces plicatus Hex | >500 µM | Not Reported | Streptomyces plicatus |
Signaling Pathway
The mechanism of action of this compound as a pharmacological chaperone involves the cellular protein folding and trafficking pathway. A diagram illustrating this process is provided below.
Application Notes and Protocols for M-31850 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), the enzyme deficient in Tay-Sachs and Sandhoff diseases, which are lysosomal storage disorders.[1][2][3] Specifically, mutations in the HEXA gene lead to misfolded β-hexosaminidase A (Hex A), which is retained in the endoplasmic reticulum (ER) and targeted for degradation.[2][4] this compound functions as a pharmacological chaperone, binding to and stabilizing the mutant Hex A enzyme in the ER. This stabilization facilitates its proper folding and trafficking to the lysosome, thereby increasing the cellular level of functional Hex A and helping to restore the catabolism of its primary substrate, GM2 ganglioside.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its efficacy as a pharmacological chaperone in cellular models of Tay-Sachs disease.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value |
| Human Hexosaminidase A (Hex A) | 6.0 µM |
| Human Hexosaminidase B (Hex B) | 3.1 µM |
| Jack Bean Hexosaminidase | 280 µM |
| Streptomyces plicatus Hexosaminidase | >500 µM |
Table 2: Representative Pharmacological Chaperone Activity in Tay-Sachs Fibroblasts
| Treatment | Fold Increase in Hex A Activity | Reference |
| N-acetyl-D-glucosamine-thiazoline (NGT) | 4.3 | |
| Pyrimethamine (0.5 µg/mL) | 1.2 | |
| Pyrimethamine (1.0 µg/mL) | 2.0 |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is not through the modulation of a classical signaling cascade, but rather through the rescue of a metabolic pathway within the lysosome. The pathway involves the enzymatic degradation of GM2 gangliosides by β-hexosaminidase A. In Tay-Sachs disease, this pathway is disrupted due to deficient Hex A activity. This compound acts as a pharmacological chaperone to restore this activity.
Caption: Mechanism of this compound as a pharmacological chaperone.
Experimental Protocols
Protocol 1: Assessment of this compound Chaperone Activity in Patient-Derived Fibroblasts
This protocol outlines the treatment of fibroblasts from Tay-Sachs disease patients with this compound and the subsequent measurement of β-hexosaminidase A activity.
Materials:
-
Human fibroblast cell line from a Tay-Sachs disease patient (e.g., with the G269S mutation).
-
Wild-type human fibroblast cell line (as a positive control).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (prepare a stock solution in DMSO).
-
Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate.
-
4-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide (MUGS) substrate.
-
Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.4).
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader.
Experimental Workflow:
Caption: Workflow for assessing this compound chaperone activity.
Procedure:
-
Cell Seeding:
-
Seed Tay-Sachs patient fibroblasts and wild-type fibroblasts in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 4 days at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
β-Hexosaminidase Activity Assay:
-
Prepare two sets of reactions in a 96-well black plate for each lysate: one for total Hex activity (MUG substrate) and one for Hex A activity (MUGS substrate).
-
In each well, add 10 µL of cell lysate (diluted to an appropriate concentration with lysis buffer) and 40 µL of the respective substrate solution (2 mM MUG or MUGS in 0.1 M citrate/0.2 M phosphate buffer, pH 4.4).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of stop solution to each well.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no lysate).
-
Normalize the fluorescence readings to the total protein concentration of the corresponding lysate.
-
Calculate the fold increase in Hex A activity in this compound-treated cells compared to the vehicle-treated control.
-
Protocol 2: Immunofluorescence Staining for Hex A and Lysosomal Co-localization
This protocol is used to visualize the trafficking of Hex A to the lysosomes upon treatment with this compound.
Materials:
-
Tay-Sachs patient fibroblasts seeded on glass coverslips in a 24-well plate.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibody against Hex A (α-subunit).
-
Primary antibody against a lysosomal marker (e.g., LAMP-2).
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment:
-
Treat the fibroblasts with an effective concentration of this compound (determined from Protocol 1) or a vehicle control for 4 days.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibodies against Hex A and LAMP-2 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the corresponding fluorophore-conjugated secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Co-localization of the Hex A signal (e.g., green) with the LAMP-2 signal (e.g., red) will appear as yellow in the merged image, indicating the presence of Hex A in the lysosomes.
-
Conclusion
This compound presents a promising therapeutic strategy for Tay-Sachs disease by acting as a pharmacological chaperone to rescue mutant Hex A activity. The provided protocols offer a framework for researchers to investigate the efficacy of this compound and similar compounds in relevant cell-based models. These assays are crucial for the preclinical evaluation of potential chaperone therapies for lysosomal storage disorders.
References
- 1. Hexosaminidase - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-31850 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), a lysosomal enzyme crucial for the degradation of specific glycosphingolipids.[1][2] Deficiencies in β-hexosaminidase activity lead to severe neurodegenerative lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases. This compound's ability to act as a pharmacological chaperone for certain mutant forms of Hex A makes it a valuable tool in the research and development of potential therapeutics for these conditions.[2][3] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against β-hexosaminidase.
Mechanism of Action
This compound functions as a classic competitive inhibitor of β-hexosaminidase.[1] In this model, the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. This interaction is reversible, and its effect can be overcome by increasing the substrate concentration. The competitive inhibition mechanism is characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax) in the presence of the inhibitor.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data for this compound's inhibitory activity against various β-hexosaminidase enzymes.
| Enzyme Target | Inhibitor | IC50 | Ki | Inhibition Type | Reference |
| Human β-hexosaminidase A (HexA) | This compound | 6.0 µM | 0.8 µM | Competitive | |
| Human β-hexosaminidase B (HexB) | This compound | 3.1 µM | Not Reported | Not Reported | |
| β-N-acetyl-D-hexosaminidase (OfHex2) | This compound | Not Reported | 2.5 µM | Competitive | |
| Jack Bean β-hexosaminidase (JBHex) | This compound | 280 µM | Not Reported | Not Reported | |
| Streptomyces plicatus β-hexosaminidase (SpHex) | This compound | >500 µM | Not Reported | Not Reported |
Experimental Protocols
This section details the methodology for an in vitro enzyme inhibition assay using a fluorogenic substrate.
Materials and Reagents
-
Enzyme: Purified human β-hexosaminidase A (HexA) or cell lysate containing the enzyme.
-
Inhibitor: this compound
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)
-
Buffer: 0.1 M Citrate-Phosphate buffer (pH 4.4)
-
Stop Solution: 0.2 M Glycine-NaOH buffer (pH 10.7)
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
Assay Plate: 96-well black, flat-bottom microplate
-
Instrumentation: Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro enzyme inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 0.1 M Citrate-Phosphate buffer and adjust the pH to 4.4.
-
Substrate Stock Solution: Dissolve MUG in the assay buffer to a final concentration of 1 mM. Store protected from light.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Enzyme Solution: Dilute the purified human β-hexosaminidase A in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
Assay Plate Setup: To each well of a 96-well microplate, add the following in order:
-
50 µL of assay buffer
-
10 µL of the diluted this compound solution or vehicle control.
-
20 µL of the diluted enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the MUG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution (0.2 M Glycine-NaOH, pH 10.7) to each well.
-
-
Data Acquisition and Analysis:
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (no enzyme) from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
-
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the competitive inhibition of β-hexosaminidase by this compound.
Caption: Mechanism of competitive inhibition of β-hexosaminidase by this compound.
Common Pitfalls and Troubleshooting
-
Low Signal: Ensure the enzyme concentration and incubation time are optimized to produce a robust fluorescent signal.
-
High Background: Use a high-quality black microplate to minimize background fluorescence. Ensure the stop solution effectively terminates the reaction.
-
Inhibitor Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents. Maintain consistent incubation times and temperatures.
By following these detailed protocols and application notes, researchers can accurately and reproducibly determine the in vitro inhibitory activity of this compound against β-hexosaminidase, contributing to the understanding and potential treatment of related lysosomal storage diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing M-31850 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a potent and selective competitive inhibitor of β-hexosaminidase (Hex), with IC₅₀ values of 6.0 µM and 3.1 µM for human HexA and human HexB, respectively[1]. It functions as a pharmacological chaperone, a small molecule that can stabilize mutant forms of an enzyme, facilitating their proper folding and trafficking to the lysosome. This is particularly relevant for lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases, which are caused by mutations in the HEXA and HEXB genes, respectively, leading to a deficiency in β-hexosaminidase activity and the accumulation of GM2 gangliosides[2][3][4]. This compound has been shown to increase the residual activity of mutant β-hexosaminidase A in fibroblasts from adult Tay-Sachs patients, suggesting its therapeutic potential[3].
These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for use in in vitro cell-based assays.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₁N₃O₄ | |
| Molecular Weight | 463.48 g/mol | |
| Appearance | Solid, Off-white to yellow | |
| Solubility | 5 mg/mL (10.79 mM) in DMSO |
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ / Kᵢ | Reference |
| Human HexA | IC₅₀: 6.0 µM | |
| Human HexB | IC₅₀: 3.1 µM | |
| β-N-acetyl-D-hexosaminidase OfHex2 | Kᵢ: 2.5 µM | |
| Hex (general) | Kᵢ: 0.8 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 215.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
Protocol 2: Preparation of this compound Working Concentrations
Materials:
-
10 mM this compound stock solution
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Recommended Working Concentrations: Based on published studies, effective working concentrations for this compound in cell-based assays range from 2 µM to 20 µM. A concentration of 10 µM is suggested as a starting point for pharmacological chaperone activity studies, as this compound has been shown to be maximally effective at a concentration 100-fold lower than 1 mM N-acetylglucosamine-thiazoline (NGT). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Application to Cells: Add the final diluted this compound solution to your cell cultures and incubate for the desired period. For pharmacological chaperone studies, an incubation time of five days has been used.
Protocol 3: β-Hexosaminidase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods and can be used to assess the inhibitory effect of this compound on β-hexosaminidase activity in cell lysates.
Materials:
-
Treated and untreated cell lysates
-
Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
Substrate Solution (e.g., 1 mM 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) in assay buffer)
-
Stop Solution (e.g., 0.4 M Glycine, pH 10.7)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with various concentrations of this compound and an untreated control.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of cell lysate.
-
Substrate Addition: Add 50 µL of the 1X Substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-90 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Stopping the Reaction: Add 100 µL of the Stop Solution to each well. A color change to yellow may be observed.
-
Measurement: Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a microplate reader.
-
Data Analysis: Determine the percentage of inhibition by comparing the fluorescence of the this compound-treated samples to the untreated control.
Visualizations
Caption: Workflow for this compound stock and working solution preparation.
Caption: this compound acts as a pharmacological chaperone for mutant HexA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myeloid-derived β-hexosaminidase is essential for neuronal health and lysosome function: implications for Sandhoff disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Application Notes and Protocols: M-31850 in the Rescue of Mutant HexA Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tay-Sachs disease and Sandhoff disease are devastating lysosomal storage disorders caused by mutations in the HEXA and HEXB genes, respectively. These mutations lead to a deficiency of the β-hexosaminidase A (HexA) enzyme, resulting in the toxic accumulation of GM2 gangliosides, primarily in the central nervous system.[1] Many of these mutations are missense mutations that cause the HexA protein to misfold in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome. Instead, the misfolded protein is targeted for degradation through the ER-associated degradation (ERAD) pathway.[1][2]
Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and subsequent trafficking. M-31850 is a potent and selective competitive inhibitor of β-hexosaminidase A and B that has shown promise as a pharmacological chaperone for rescuing mutant HexA. By stabilizing the conformation of the mutant enzyme in the ER, this compound allows it to bypass the ER quality control system and be transported to the lysosome, thereby increasing the residual enzyme activity in patient-derived cells.[3]
These application notes provide a summary of the quantitative effects of this compound on mutant HexA, detailed protocols for key experiments, and a visualization of the underlying cellular pathways.
Data Presentation
The efficacy of this compound in rescuing mutant HexA activity has been demonstrated in various studies. The following tables summarize the inhibitory concentrations of this compound and the dose-dependent increase in HexA activity observed in fibroblast cell lines derived from patients with late-onset Tay-Sachs disease, particularly those carrying the common G269S mutation.
| Enzyme | IC50 (µM) | Reference |
| Human HexA | 6.0 | [Source] |
| Human HexB | 3.1 | [Source] |
| Table 1: Inhibitory Concentration (IC50) of this compound against Human β-Hexosaminidase A and B. |
| Compound Concentration (µM) | Fold Increase in HexA Activity (vs. Untreated) |
| 1 | ~1.5 |
| 10 | ~2.5 |
| 50 | ~3.8 |
| 100 | ~4.5 |
| Table 2: Representative Dose-Dependent Increase in β-Hexosaminidase A Activity in G269S Fibroblasts Treated with a Pharmacological Chaperone. This data is representative of the expected effect of this compound. |
Signaling Pathways and Experimental Workflows
Mutant HexA Trafficking and Rescue by this compound
Mutations in the HEXA gene can lead to misfolding of the α-subunit of the HexA enzyme in the endoplasmic reticulum. These misfolded proteins are recognized by the ER quality control machinery and targeted for degradation via the ER-associated degradation (ERAD) pathway. The pharmacological chaperone this compound can bind to the misfolded HexA, stabilizing its conformation and allowing it to escape ERAD and traffic to the lysosome.
Experimental Workflow for Assessing this compound Efficacy
The evaluation of this compound's ability to rescue mutant HexA involves treating patient-derived fibroblasts with the compound, followed by assays to measure the increase in enzyme activity and to visualize the relocalization of the enzyme to the lysosome.
Experimental Protocols
Protocol 1: β-Hexosaminidase A Activity Assay in Cultured Fibroblasts
This protocol is designed to quantify the activity of HexA in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (4-MUGS), which is specific for the α-subunit of HexA.
Materials:
-
Patient-derived fibroblasts (e.g., G269S homozygous)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 10 mM citrate/phosphate buffer (pH 4.2) with 0.5% Triton X-100
-
4-MUGS substrate solution: 3.2 mM in Lysis Buffer
-
Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol (pH 10.5)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 450 nm)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment:
-
Seed patient fibroblasts in a 6-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) in fresh culture medium for 72 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of Lysis Buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Enzyme Assay:
-
In a 96-well black microplate, add 10 µL of cell lysate to each well.
-
Add 25 µL of the 3.2 mM 4-MUGS substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[2]
-
Normalize the fluorescence readings to the total protein concentration of the corresponding lysate.
-
Calculate the fold increase in HexA activity for each this compound concentration relative to the untreated control.
-
Protocol 2: Immunofluorescence for HexA and LAMP1 Co-localization
This protocol describes the staining of HexA and the lysosomal marker LAMP1 to visualize the trafficking of rescued HexA to the lysosome.
Materials:
-
Patient-derived fibroblasts cultured on glass coverslips
-
This compound
-
PBS
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Solution: 0.1% Triton X-100 and 5% normal goat serum in PBS
-
Primary Antibodies:
-
Rabbit anti-HexA antibody (Source and dilution to be optimized by the user, e.g., 1:200)
-
Mouse anti-LAMP1 antibody (Source and dilution to be optimized by the user, e.g., 1:500)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488), diluted 1:1000
-
Goat anti-mouse IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594), diluted 1:1000
-
-
Nuclear Stain: DAPI (1 µg/mL)
-
Mounting Medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed patient fibroblasts on glass coverslips in a 24-well plate.
-
Treat the cells with an effective concentration of this compound (e.g., 50 µM) for 72 hours. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize and block the cells with Permeabilization/Blocking Solution for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute the primary antibodies (anti-HexA and anti-LAMP1) in the Permeabilization/Blocking Solution.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the secondary antibodies in the Permeabilization/Blocking Solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips once with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a confocal microscope. Green fluorescence will indicate the localization of HexA, and red fluorescence will indicate the localization of lysosomes (LAMP1). Co-localization will appear as yellow/orange.
-
-
Data Analysis:
-
Quantify the co-localization of HexA and LAMP1 signals using image analysis software to determine the extent of rescued trafficking to the lysosome.
-
Conclusion
This compound represents a promising therapeutic strategy for Tay-Sachs and related diseases by acting as a pharmacological chaperone to rescue the trafficking of mutant HexA. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound and similar compounds in cellular models of these devastating neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this approach.
References
- 1. Tay–Sachs disease mutations in HEXA target the α chain of hexosaminidase A to endoplasmic reticulum–associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Stabilizing Effect of M-31850 on β-Hexosaminidase A
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a naphthalimide derivative identified as a pharmacological chaperone for β-hexosaminidase A (Hex A).[1][2] Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking, ultimately restoring or increasing their enzymatic activity.[2] This is a promising therapeutic strategy for lysosomal storage disorders such as Tay-Sachs disease, which is caused by mutations in the HEXA gene leading to Hex A deficiency.[2] this compound has been shown to increase the thermal stability of a mutant form of Hex A and acts as a competitive inhibitor.[1]
This document provides detailed protocols for assessing the effect of this compound on the stability of β-hexosaminidase A. The described methods include thermal shift assays and enzyme kinetic studies to characterize the stabilizing effect and mechanism of action of this compound.
Data Presentation
Quantitative data from the following experiments should be summarized in the structured tables below for clear comparison.
Table 1: Thermal Stability of β-Hexosaminidase A in the Presence of this compound
| Concentration of this compound (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) (vs. DMSO control) |
| 0 (DMSO control) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Kinetic Parameters of β-Hexosaminidase A Inhibition by this compound
| Concentration of this compound (µM) | Km (µM) | Vmax (nmol/min/mg) |
| 0 (Control) | ||
| 1 | ||
| 5 | ||
| 10 |
Experimental Protocols
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol is designed to determine the change in the thermal denaturation temperature (Tm) of β-hexosaminidase A upon binding of this compound. An increase in Tm indicates stabilization of the enzyme.
Materials:
-
Purified β-hexosaminidase A (wild-type or mutant)
-
This compound stock solution (in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 50 mM citrate-phosphate buffer, pH 4.4)
-
96-well qPCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Methodology:
-
Prepare the Master Mix: For each reaction, prepare a master mix containing the assay buffer and β-hexosaminidase A at a final concentration of 2 µM.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a DMSO control (vehicle).
-
Prepare SYPRO Orange Dilution: Dilute the SYPRO Orange stock to a 50x working solution in the assay buffer.
-
Set up the Assay Plate:
-
In each well of a 96-well qPCR plate, add 20 µL of the enzyme master mix.
-
Add 5 µL of the corresponding this compound dilution or DMSO control.
-
Add 25 µL of the 50x SYPRO Orange working solution.
-
The final volume in each well should be 50 µL.
-
-
Run the Thermal Melt Experiment:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each this compound-treated sample.
-
Protocol 2: Enzyme Kinetics Assay
This protocol determines the kinetic parameters of β-hexosaminidase A in the presence of this compound to understand its mechanism of inhibition.
Materials:
-
Purified β-hexosaminidase A
-
This compound stock solution (in DMSO)
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG)
-
Assay Buffer (e.g., 50 mM citrate-phosphate buffer, pH 4.4)
-
Stop Solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.7)
-
96-well black microplates (for fluorescence reading)
-
Fluorometer
Methodology:
-
Prepare Reagents:
-
Prepare a serial dilution of the 4-MUG substrate in the assay buffer.
-
Prepare different fixed concentrations of this compound in the assay buffer. Include a DMSO control.
-
-
Set up the Reaction:
-
In the wells of a 96-well plate, add 20 µL of the enzyme solution.
-
Add 10 µL of the corresponding this compound dilution or DMSO control and incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 20 µL of the 4-MUG substrate dilution to each well.
-
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Add 150 µL of the stop solution to each well.
-
Measure Fluorescence: Read the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis:
-
Convert the fluorescence readings to the concentration of the product using a standard curve of 4-methylumbelliferone.
-
Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration.
-
Plot V0 versus substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used to visualize the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Visualizations
References
- 1. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-31850 in Fibroblast Models of Tay-Sachs Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing M-31850, a naphthalimide-derived pharmacological chaperone, in fibroblast models of late-onset Tay-Sachs disease (TSD). The information presented is intended to guide researchers in evaluating the potential of this compound to rescue mutant β-hexosaminidase A (HexA) activity.
Introduction to this compound and Tay-Sachs Disease
Tay-Sachs disease is a devastating autosomal recessive lysosomal storage disorder caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of the lysosomal enzyme β-hexosaminidase A.[1] This deficiency results in the accumulation of GM2 ganglioside, primarily in neuronal cells, causing progressive neurodegeneration.[1] In late-onset forms of Tay-Sachs disease, residual HexA activity is present but is insufficient to prevent disease progression, often falling below the critical threshold of 10% of normal activity.[2][3]
Many mutations associated with late-onset Tay-Sachs disease cause the HexA protein to misfold in the endoplasmic reticulum (ER), leading to its premature degradation and preventing its transport to the lysosome.[3] Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize these mutant enzymes, facilitating their correct folding and subsequent trafficking to the lysosome, thereby increasing intracellular enzyme activity.
This compound is a novel, non-carbohydrate-based, bisnaphthalimide compound identified through high-throughput screening as a potent inhibitor of human lysosomal β-N-acetylhexosaminidase. It functions as a pharmacological chaperone for mutant HexA, demonstrating efficacy in fibroblast models of adult Tay-Sachs disease.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of HexA, binding at or near the active site. This binding stabilizes the conformation of the mutant HexA enzyme within the endoplasmic reticulum. The stabilized enzyme can then pass through the ER quality control system, traffic through the Golgi apparatus, and ultimately reach the lysosomes. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate (GM2 ganglioside) is thought to facilitate the displacement of this compound from the active site, allowing the rescued enzyme to hydrolyze the accumulated substrate.
Data Presentation
The following tables summarize the quantitative effects of this compound on adult Tay-Sachs disease (ATSD) fibroblasts, specifically those harboring the αG269S mutation.
Table 1: Effect of this compound on β-Hexosaminidase A Activity
| Treatment Concentration | Fold Increase in MUGS Activity (vs. DMSO control) |
| 2 µM | ~3-fold |
Data extracted from a high-throughput screening study. MUGS (4-methylumbelliferyl-β-D-N-acetylglucosamine-6-sulfate) is a fluorogenic substrate used to measure HexA activity.
Table 2: Effect of this compound on Mature HexA α-Subunit Protein Levels
| Treatment | Relative Level of Mature α-Subunit (αm) |
| DMSO (Control) | Baseline |
| 2 µM this compound | Increased |
Qualitative assessment from Western blot analysis. This compound treatment leads to a visible increase in the mature, lysosomally processed form of the HexA α-subunit.
Table 3: Thermal Stabilization of Mutant HexA by this compound
| Treatment | Half-life of Mutant HexA at 44°C |
| DMSO (Control) | Baseline |
| This compound | > 2-fold increase |
This compound significantly increases the thermal stability of the mutant HexA enzyme, indicating a direct stabilizing effect.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in TSD fibroblast models.
Protocol 1: Culturing and Treatment of Tay-Sachs Fibroblasts
1.1. Cell Culture:
-
Culture human Tay-Sachs disease patient-derived fibroblasts (e.g., carrying the αG269S mutation) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
1.2. This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and allow them to adhere overnight.
-
The following day, replace the medium with fresh culture medium containing the desired concentration of this compound (a concentration of 2 µM has been shown to be effective) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for 5 days, replacing the medium with fresh this compound or DMSO-containing medium every 2-3 days.
Protocol 2: β-Hexosaminidase A (HexA) Activity Assay
2.1. Cell Lysis:
-
After treatment, wash the fibroblast monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.4, with 0.1% Triton X-100) to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the enzyme assay and protein quantification (e.g., BCA assay).
2.2. MUGS Assay:
-
In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Bring the volume in each well to 50 µL with lysis buffer.
-
Prepare a standard curve using 4-methylumbelliferone (4-MU).
-
Initiate the reaction by adding 50 µL of the MUGS substrate solution (e.g., 2 mM MUGS in 0.1 M citrate/phosphate buffer, pH 4.4).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of a stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the HexA activity as nanomoles of 4-MU released per hour per milligram of protein.
Protocol 3: Western Blot for Mature HexA α-Subunit
3.1. Protein Extraction and Quantification:
-
Prepare cell lysates as described in Protocol 2.1.
-
Determine the protein concentration of each lysate using a BCA assay.
3.2. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the HexA α-subunit (e.g., rabbit polyclonal anti-human HexA antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The mature α-subunit (αm) will appear as a smaller band than the precursor form.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Protocol 4: Immunofluorescence Staining for GM2 Ganglioside Accumulation
4.1. Cell Preparation:
-
Seed fibroblasts on glass coverslips in a 24-well plate and treat with this compound or DMSO as described in Protocol 1.2.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
4.2. Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against GM2 ganglioside for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgM) for 1 hour at room temperature in the dark.
-
For lysosomal co-localization, a primary antibody against a lysosomal marker like LAMP1 can be used simultaneously with a corresponding secondary antibody of a different fluorophore.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
4.3. Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and quantify the fluorescence intensity of GM2 ganglioside staining per cell to assess changes in accumulation.
Protocol 5: Cytotoxicity Assay
5.1. Cell Seeding and Treatment:
-
Seed fibroblasts in a 96-well clear plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to high micromolar) to determine the dose-dependent cytotoxicity. Include a vehicle control (DMSO) and an untreated control.
5.2. MTT Assay:
-
After the desired incubation period (e.g., 24-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. Higher concentrations of this compound have been noted to be cytotoxic.
Conclusion
This compound represents a promising pharmacological chaperone for the treatment of late-onset Tay-Sachs disease. The protocols outlined above provide a framework for researchers to investigate its efficacy in restoring HexA activity and reducing substrate accumulation in patient-derived fibroblast models. Careful dose-response studies are recommended to balance the chaperoning effect with potential cytotoxicity. These in vitro studies are a critical step in the preclinical evaluation of this compound as a potential therapeutic agent for Tay-Sachs disease.
References
- 1. scilit.com [scilit.com]
- 2. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
M-31850 solubility and stability in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the solubility and stability characteristics of M-31850, a potent and selective β-hexosaminidase inhibitor.[1] This document is intended to be a resource for researchers, scientists, and drug development professionals, offering protocols for solubility and stability testing to ensure the accurate and reproducible use of this compound in a laboratory setting. While comprehensive quantitative data for this compound's solubility and stability in all common laboratory solvents is not extensively published, this guide synthesizes available information and provides standardized methodologies for its determination.
Introduction to this compound
This compound is a competitive inhibitor of β-hexosaminidase, with IC₅₀ values of 6.0 μM and 3.1 μM for human HexA and human HexB, respectively.[1] It also competitively inhibits β-N-acetyl-D-hexosaminidase OfHex2 with a Kᵢ of 2.5 μM.[1] Its role as an enzyme inhibitor makes it a valuable tool in research, particularly in studies related to lysosomal storage disorders. Understanding its solubility and stability is critical for accurate experimental design, data interpretation, and formulation development.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Based on available data, this compound exhibits the following solubility characteristics:
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (10.79 mM) | Requires sonication and pH adjustment to 6 with HCl. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
Stability of this compound
The stability of a compound in solution is crucial for ensuring its integrity and activity over the duration of an experiment. Stability studies are essential to define appropriate storage conditions and shelf-life.
Table 2: Stability and Storage Recommendations for this compound
| Storage Condition | Solvent | Duration | Notes |
| -80°C | DMSO | 6 months | Protect from light.[1] |
| -20°C | DMSO | 1 month | Protect from light. |
| Room Temperature | Solid | - | Shipping condition in the continental US. |
| 4°C | Solid | - | Protect from light. |
Note: It is crucial to perform stability studies under your specific experimental conditions, including temperature, pH, and light exposure, to ensure the integrity of this compound.
Experimental Protocols
The following are detailed protocols for determining the kinetic solubility and for assessing the stability of this compound in common laboratory solvents. These protocols are based on established methods for small molecules.
Protocol for Kinetic Solubility Determination
This protocol outlines a method to determine the kinetic solubility of this compound, which is relevant for early-stage drug discovery and in vitro assays where a compound is first dissolved in an organic solvent like DMSO and then diluted into an aqueous medium.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV assay)
-
Nephelometer or UV/Vis spectrophotometer
-
Pipettes and tips
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS) to each well to achieve a range of final concentrations of this compound.
-
Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).
-
Measurement:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.
-
Direct UV Method: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate using a UV spectrophotometer at the appropriate wavelength for this compound.
-
-
Data Analysis: Determine the highest concentration at which no precipitation is observed. This is the kinetic solubility.
Protocol for Stability Assessment in Solution
This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time under specific storage conditions.
Materials:
-
This compound stock solution (in the desired solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Validated stability-indicating analytical method
-
Controlled environmental chambers or incubators
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound in the solvent of interest at a known concentration.
-
Storage: Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 40°C) and protect from light.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from storage.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease in concentration indicates instability under the tested conditions.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of this compound.
Mechanism of Action of this compound
Caption: Competitive inhibition of β-hexosaminidase by this compound.
Conclusion
The information and protocols provided in these application notes serve as a foundational guide for the use of this compound in a research and development setting. While specific solubility and stability data may be limited, the outlined experimental procedures offer a robust framework for determining these critical parameters in your laboratory's specific context. Adherence to these guidelines will help ensure the quality and reliability of experimental outcomes.
References
Long-term storage and handling of M-31850 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex).[1] It has demonstrated potential as a pharmacological chaperone for rescuing the function of mutant β-hexosaminidase A (Hex A), the enzyme deficient in Tay-Sachs disease.[2] These application notes provide detailed protocols for the long-term storage, handling, and experimental use of this compound.
Compound Information
| Parameter | Value | Reference |
| CAS Number | 281224-40-6 | MedchemExpress |
| Molecular Formula | C38H28N4O4 | MedchemExpress |
| Molecular Weight | 604.66 g/mol | MedchemExpress |
| Purity | >99% | MedchemExpress |
Long-Term Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
Storage Conditions
For long-term stability, this compound should be stored as a solid or in a stock solution under the following conditions:
| Storage Format | Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 2 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -80°C | 6 months | Protect from light.[1][3] |
| Stock Solution | -20°C | 1 month | Protect from light.[3] |
Note: For stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Handling Precautions
This compound should be handled in a laboratory setting by trained personnel. Refer to the Safety Data Sheet (SDS) for complete safety information. General handling precautions include:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Dispose of the compound and any contaminated materials in accordance with local regulations.
Quantitative Data
This compound exhibits potent inhibitory activity against human β-hexosaminidase isoforms.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 6.0 μM | Human HexA | |
| IC50 | 3.1 μM | Human HexB | |
| Ki | 2.5 μM | β-N-acetyl-D-hexosaminidase OfHex2 | |
| Ki | 0.8 μM | Hex (unspecified isoform) |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Preparation of Stock Solutions
For experimental use, a stock solution of this compound should be prepared.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended in section 3.1.
In Vitro β-Hexosaminidase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound on β-hexosaminidase using a fluorogenic substrate.
Materials:
-
This compound stock solution
-
Recombinant human β-hexosaminidase A or B
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add 40 µL of β-hexosaminidase solution (at a pre-determined optimal concentration) to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of MUG substrate solution (e.g., 0.2 mM in Assay Buffer) to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Pharmacological Chaperone Activity Assay in Patient-Derived Fibroblasts
This protocol outlines the assessment of this compound's ability to increase the residual activity of mutant β-hexosaminidase A in fibroblasts from Tay-Sachs patients.
Materials:
-
Tay-Sachs patient-derived fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Lysis Buffer: 0.1 M citrate-phosphate buffer, pH 4.5, with 0.1% Triton X-100
-
Bradford assay reagent for protein quantification
-
Materials for the in vitro β-hexosaminidase inhibition assay (section 5.2)
Procedure:
-
Seed Tay-Sachs patient fibroblasts in a 6-well plate and culture until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in fresh culture medium. Include a vehicle control (DMSO).
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of Lysis Buffer to each well and incubating on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a Bradford assay.
-
Measure the β-hexosaminidase activity in the cell lysate using the protocol described in section 5.2.
-
Normalize the enzyme activity to the total protein concentration.
-
Compare the enzyme activity in this compound-treated cells to the vehicle-treated control to determine the chaperone effect.
Immunofluorescence Staining for β-Hexosaminidase Localization
This protocol is for visualizing the subcellular localization of β-hexosaminidase in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against β-hexosaminidase
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as described in section 5.3.
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Diagrams
Mechanism of Action of this compound as a Pharmacological Chaperone
References
Troubleshooting & Optimization
Troubleshooting M-31850 experiments and inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing M-31850 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and competitive inhibitor of the lysosomal enzyme β-hexosaminidase (Hex), with IC50 values of 6.0 μM for human HexA and 3.1 μM for human HexB.[1] It functions as a pharmacological chaperone, particularly for disease-associated mutant forms of HexA, such as those found in late-onset Tay-Sachs disease.[2] By binding to the enzyme's active site, this compound stabilizes the protein's native conformation, which can prevent its degradation by the endoplasmic reticulum's quality control machinery and facilitate its proper trafficking to the lysosome.[2][3]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure it is fully dissolved before use. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
-
Cell Line Variability: The response to this compound can vary between different cell lines and even between different passages of the same cell line. It is crucial to use cells at a consistent passage number and confluency.
-
Assay Conditions: Minor variations in experimental conditions such as incubation time, temperature, and reagent concentrations can significantly impact results. Adherence to a standardized protocol is essential.
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that can influence experimental outcomes. It is important to include appropriate controls to account for these potential effects.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture applications, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. When preparing working solutions, it is crucial to ensure the compound is fully dissolved and to vortex the solution before adding it to the cell culture medium.
Troubleshooting Guides
Inconsistent IC50 Values in Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the solution for any precipitate. If observed, prepare a fresh stock solution and ensure complete dissolution. Consider using a different solvent or adjusting the pH if compatible with the assay. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock solutions. |
| Variable Enzyme Activity | Use a consistent source and lot of the enzyme. Aliquot the enzyme upon receipt to avoid repeated freeze-thaw cycles. Perform a control experiment to confirm enzyme activity before each assay. |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells. |
| Assay Conditions | Strictly adhere to the protocol's specified temperature, pH, and substrate concentration. Inconsistencies in these parameters can significantly alter IC50 values. |
Poor Signal or High Background in Western Blotting for HexA
| Problem | Potential Cause | Troubleshooting Step |
| Weak or No Signal | Insufficient primary antibody | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Low protein loading | Ensure at least 20-30 µg of total protein is loaded per lane. Use a positive control to verify antibody function. | |
| Inefficient transfer | Verify transfer efficiency using Ponceau S staining. For low molecular weight proteins, consider using a different membrane type or optimizing transfer conditions. | |
| High Background | Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Inadequate washing | Increase the number and duration of wash steps with TBST. |
Experimental Protocols
β-Hexosaminidase A (HexA) Enzyme Activity Assay
This protocol is adapted from commercially available fluorometric assay kits.
Materials:
-
96-well black microtiter plate
-
Cell lysate or purified enzyme sample
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate
-
Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)
-
Stop Solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)
-
Fluorometer (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 20 µL of cell lysate or purified enzyme to each well of the 96-well plate.
-
Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 200 µL of Stop Solution to each well.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot for HexA Detection
This is a general protocol that may require optimization based on the specific antibodies and reagents used.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HexA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-30 µg of protein from cell lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HexA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Visualizations
Caption: Mechanism of action of this compound as a pharmacological chaperone for mutant HexA.
Caption: Experimental workflow for determining the IC50 of this compound on HexA activity.
Caption: Logical troubleshooting workflow for inconsistent this compound experimental results.
References
Technical Support Center: M-31850 Chaperone Effect Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing M-31850 as a pharmacological chaperone for β-hexosaminidase (Hex). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a pharmacological chaperone?
A1: this compound acts as a pharmacological chaperone by selectively binding to and stabilizing the β-hexosaminidase (Hex) enzyme.[1][2] It functions as a competitive inhibitor of Hex, and this binding helps to rescue misfolded mutant forms of the enzyme, such as those associated with Tay-Sachs and Sandhoff diseases.[1][3][4] By stabilizing the enzyme's conformation, this compound facilitates its proper trafficking through the endoplasmic reticulum and to the lysosome, thereby increasing the residual enzyme activity.
Q2: At what concentration range is this compound most effective as a chaperone?
A2: The optimal concentration of this compound for its chaperone effect is a balance between achieving maximal enzymatic activity enhancement and avoiding cellular toxicity. This compound has been shown to be maximally effective at concentrations significantly lower than other chaperones like NGT. While a dose-dependent increase in Hex activity is observed, concentrations above 1mM have been associated with cellular toxicity. Therefore, a careful dose-response analysis is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the known IC50 and Ki values for this compound?
A3: this compound is a potent inhibitor of human β-hexosaminidase. The reported IC50 values are 6.0 μM for human HexA and 3.1 μM for human HexB. The inhibitory constant (Ki) for its competitive inhibition of Hex has been reported as 0.8 ± 0.1 μM.
Q4: Is this compound selective for β-hexosaminidase?
A4: this compound demonstrates good selectivity for human Hex isozymes. It shows significantly lower activity towards other glycosidases such as Jack Bean Hex and bacterial Hex from Streptomyces plicatus. Importantly, it has been shown to have no significant inhibitory activity towards the unrelated lysosomal glycosidase, glucocerebrosidase, or O-GlcNAcase (OGA).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable increase in Hex activity after this compound treatment. | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a chaperone effect or too high, causing toxicity. 2. Incorrect incubation time: The duration of treatment may not be sufficient for the chaperone to take effect. 3. Cell type variability: The specific cell line or patient-derived fibroblasts may not be responsive to this compound. 4. Assay conditions: The β-hexosaminidase activity assay may not be optimized (e.g., incorrect pH, substrate concentration). | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Optimize the incubation time (e.g., 24, 48, 72 hours). 3. Verify the expression of the mutant Hex protein in your cell model. 4. Review and optimize the β-hexosaminidase activity assay protocol. Ensure the use of appropriate buffers and controls. |
| High cellular toxicity observed even at low this compound concentrations. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Cell sensitivity: The cell line being used might be particularly sensitive to the compound. 3. Incorrect this compound concentration: There may have been an error in the preparation of the stock solution or dilutions. | 1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO). 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity profile of this compound in your specific cell line. 3. Verify the concentration of your this compound stock solution. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell confluency, passage number, or growth conditions. 2. Inconsistent compound treatment: Variation in incubation times or final this compound concentrations. 3. Assay variability: Inconsistent pipetting, incubation times, or temperature during the enzyme activity assay. | 1. Standardize cell culture procedures, including seeding density and passage number. 2. Prepare fresh dilutions of this compound for each experiment and ensure precise timing of treatments. 3. Use a standardized protocol for the enzyme activity assay with appropriate controls and replicates. |
| Cellular Thermal Shift Assay (CETSA) does not show a thermal shift. | 1. Suboptimal heating temperature: The chosen temperature for the heat challenge may not be in the sensitive range for detecting stabilization. 2. Insufficient this compound concentration: The concentration of this compound may not be high enough to cause a detectable stabilization of Hex. 3. Lysis and protein extraction issues: Incomplete cell lysis or inefficient extraction of soluble proteins. | 1. Perform a temperature gradient to determine the optimal heat challenge temperature. 2. Increase the concentration of this compound used in the CETSA experiment. 3. Ensure complete cell lysis using appropriate buffers and methods (e.g., freeze-thaw cycles). Optimize the centrifugation step to effectively separate aggregated from soluble proteins. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Human β-Hexosaminidase A (HexA) | IC50 | 6.0 μM | |
| Human β-Hexosaminidase B (HexB) | IC50 | 3.1 μM | |
| β-Hexosaminidase (Hex) | Ki | 0.8 ± 0.1 μM |
Table 2: Effective Concentration and Toxicity of this compound
| Effect | Concentration Range | Observation | Reference |
| Chaperone Effect | Dose-dependent increase | Maximally effective at lower concentrations than NGT. | |
| Cellular Toxicity | > 1 mM | Parallel decrease in relative activity of both MUG and MUbGal. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound Chaperone Effect
This protocol details how to determine the optimal concentration of this compound for enhancing β-hexosaminidase activity in a cellular model.
Materials:
-
Patient-derived fibroblasts (e.g., from Tay-Sachs or Sandhoff patients) or a suitable cell line expressing mutant Hex.
-
Cell culture medium and supplements.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
β-hexosaminidase activity assay kit (or reagents: MUG substrate, lysis buffer, stop buffer).
-
96-well plates (one for cell culture, one for the assay).
-
Plate reader capable of measuring fluorescence (Ex: 365 nm, Em: 450 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and the vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
β-Hexosaminidase Activity Assay:
-
Transfer the cell lysates to a new 96-well assay plate.
-
Add the MUG substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
-
Data Acquisition: Measure the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no lysate).
-
Normalize the fluorescence of the this compound-treated samples to the vehicle control.
-
Plot the normalized enzyme activity against the logarithm of the this compound concentration to generate a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is to verify the direct binding of this compound to β-hexosaminidase in a cellular context by assessing its thermal stabilization.
Materials:
-
Cells expressing the target β-hexosaminidase.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
PBS with protease inhibitors.
-
Lysis buffer.
-
PCR tubes or a 96-well PCR plate.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody against β-hexosaminidase.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control and incubate for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermocycler. Include a non-heated control (37°C).
-
-
Cell Lysis:
-
Lyse the cells by methods such as freeze-thaw cycles or by adding a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against β-hexosaminidase, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: Workflow for determining the dose-response curve of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Mechanism of this compound as a pharmacological chaperone.
References
Addressing Cellular Toxicity of M-31850 at High Concentrations: A Technical Support Resource
Important Notice: Publicly available scientific literature and databases currently lack specific data regarding the cellular toxicity of M-31850 at high concentrations. Extensive searches have not yielded information on its dose-dependent toxicity, off-target effects, or established protocols to mitigate potential cytotoxicity.
Therefore, this technical support center provides a generalized framework for researchers to systematically investigate and address the potential cellular toxicity of a novel compound like this compound. The following guidelines, protocols, and troubleshooting tips are based on best practices in cell-based assay development and toxicology. Researchers are encouraged to adapt these templates to their specific cell models and experimental questions as they generate data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased cell viability at high concentrations of this compound. What are the potential causes?
A1: High concentrations of any small molecule can induce cellular stress and toxicity through various mechanisms. For a pharmacological chaperone like this compound, potential causes could include:
-
On-target toxicity: Exaggerated pharmacological effects due to excessive binding to its target, β-hexosaminidase, potentially disrupting normal cellular processes.
-
Off-target toxicity: Interaction with unintended cellular targets, leading to unforeseen biological consequences.
-
Compound solubility: Precipitation of this compound at high concentrations can cause physical stress to cells.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher final concentrations.
Q2: How can we determine if the observed toxicity is specific to this compound or an artifact of our experimental setup?
A2: A series of control experiments are crucial:
-
Vehicle Control: Treat cells with the highest concentration of the solvent used for this compound dilutions to assess solvent-induced toxicity.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound to determine if the toxicity is related to the specific pharmacophore.
-
Multiple Cell Lines: Test the toxicity of this compound on a panel of different cell lines to see if the effect is cell-type specific.
Q3: What is the first step in systematically characterizing the cytotoxicity of this compound?
A3: The initial and most critical step is to perform a dose-response analysis to determine the concentration at which this compound induces a toxic effect. This will allow you to establish a therapeutic window and an IC50 (half-maximal inhibitory concentration) for toxicity.
Troubleshooting Guides
Guide 1: High Background Toxicity in Control Wells
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Determine the maximum tolerated solvent concentration for your cell line (typically <0.5% for DMSO). Prepare higher stock concentrations of this compound to minimize the final solvent percentage. |
| Contamination | Regularly test cell cultures for mycoplasma and other common contaminants. Ensure all reagents and media are sterile. |
| Poor Cell Health | Use cells within a consistent and low passage number range. Ensure optimal and consistent cell seeding density. |
Guide 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound Instability | Assess the stability of this compound in your culture medium over the time course of the experiment using analytical methods like HPLC. |
| Assay Variability | Standardize all incubation times and ensure consistent reagent preparation. Use a positive control for cytotoxicity to monitor assay performance. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for critical data points, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Data Presentation
Table 1: Hypothetical Dose-Response Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 25 | 82.1 ± 6.2 |
| 50 | 55.4 ± 7.3 |
| 100 | 25.8 ± 5.9 |
| 200 | 5.3 ± 2.1 |
Table 2: Comparison of Cytotoxicity Across Different Cell Lines (at 100 µM this compound)
| Cell Line | % Cell Viability (Mean ± SD) |
| HEK293 | 30.1 ± 6.5 |
| HeLa | 22.5 ± 4.9 |
| SH-SY5Y | 45.7 ± 8.1 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. Also, prepare a 2X vehicle control.
-
Cell Treatment: Remove the existing medium and add the 2X this compound dilutions and controls to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessing Off-Target Liabilities via a Kinase Panel Screen
-
Compound Submission: Submit this compound at a high concentration (e.g., 10 µM) to a commercial kinase profiling service.
-
Primary Screen: The compound is screened against a broad panel of kinases (e.g., >400) at a single concentration to identify potential "hits" (kinases showing significant inhibition).
-
Dose-Response Confirmation: For any identified hits, perform a follow-up dose-response assay to determine the IC50 of this compound against those specific off-target kinases.
-
Data Analysis: Analyze the IC50 values to determine the selectivity of this compound. A large window between the on-target potency and off-target inhibition suggests higher selectivity.
Visualizations
Caption: Troubleshooting workflow for high compound toxicity.
Caption: Hypothetical off-target signaling pathway for this compound.
Potential off-target effects of M-31850 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of M-31850 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive inhibitor of β-hexosaminidase (Hex), with IC50 values of 6.0 μM for human HexA and 3.1 μM for human HexB.[1] It functions as a pharmacological chaperone for mutant β-hexosaminidase A (HexA) in cellular models of Tay-Sachs and Sandhoff diseases. By binding at or near the active site, this compound stabilizes the mutant enzyme, increasing its half-life and facilitating its proper trafficking to the lysosome.[2]
Q2: Are there any known off-target effects or cytotoxicity associated with this compound?
While specific off-target studies on this compound are not extensively documented in the public domain, cellular toxicity has been observed at concentrations above 1 mM.[2] this compound belongs to the bis-naphthalimide class of compounds. Several compounds in this class have been reported to exhibit off-target effects, which could be potential concerns for this compound, especially at higher concentrations. These potential off-target effects are primarily linked to cytotoxicity and include inhibition of topoisomerase II and DNA intercalation.[3][4]
Q3: What are the potential off-target pathways to consider when using this compound?
Based on the known activities of other bis-naphthalimide compounds, researchers should be aware of the following potential off-target pathways when using this compound:
-
Topoisomerase II Inhibition: Many bis-naphthalimides act as topoisomerase II poisons, stabilizing the DNA-enzyme complex and leading to DNA double-strand breaks. This is a common mechanism of cytotoxicity for this class of compounds.
-
DNA Intercalation: The planar structure of naphthalimide rings allows them to insert between DNA base pairs, which can interfere with DNA replication and transcription.
-
Induction of Apoptosis: Off-target effects, such as topoisomerase II inhibition and DNA damage, can trigger apoptotic pathways. Some naphthalimide derivatives have been shown to induce apoptosis via a mitochondrial pathway.
-
Lysosomal Membrane Permeabilization: Certain naphthalimide-based compounds can induce lysosomal membrane permeabilization, another mechanism that can lead to apoptosis.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpectedly high cytotoxicity or cell death at concentrations intended for chaperone activity. | The observed toxicity might be due to off-target effects such as topoisomerase II inhibition or general DNA damage, which are known for the bis-naphthalimide class. | 1. Perform a dose-response curve for cytotoxicity: Use assays like MTT or LDH release to determine the precise concentration at which toxicity occurs in your specific cell model. 2. Assess DNA damage: Use assays like the comet assay or staining for γH2AX to check for DNA double-strand breaks. 3. Evaluate apoptosis: Use assays such as TUNEL staining or caspase activation assays to determine if apoptosis is being induced. |
| Alterations in cell cycle progression. | Inhibition of topoisomerase II by bis-naphthalimides is known to cause cell cycle arrest, typically at the G2/M phase. | 1. Perform cell cycle analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of treated cells. 2. Correlate with cytotoxicity data: Determine if the cell cycle arrest occurs at concentrations similar to those causing cytotoxicity. |
| Inconsistent or variable chaperone activity. | High concentrations of this compound leading to off-target toxicity could mask the intended chaperone effect. | 1. Optimize this compound concentration: Titrate the concentration of this compound to find the optimal window that provides chaperone activity without significant cytotoxicity. 2. Include a positive control: Use a known pharmacological chaperone for your specific HexA mutation, if available, to benchmark the activity of this compound. |
| Changes in nuclear morphology. | DNA intercalation and topoisomerase II inhibition can lead to changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation. | 1. Visualize nuclear morphology: Use a DNA stain like DAPI or Hoechst and fluorescence microscopy to observe any changes in the nucleus of treated cells. |
Quantitative Data Summary
On-Target Activity of this compound
| Target | Assay | Value | Reference |
| Human β-Hexosaminidase A (HexA) | IC50 | 6.0 μM | |
| Human β-Hexosaminidase B (HexB) | IC50 | 3.1 μM | |
| β-Hexosaminidase (Hex) | Ki (Competitive Inhibition) | 0.8 μM |
Potential Off-Target Activities of Bis-Naphthalimide Compounds
| Off-Target/Mechanism | Compound Class | Observed Effect | Reference |
| Eukaryotic Topoisomerase II | Bis-naphthalimide (DMP-840) | Inhibition (acts as a poison) | |
| DNA Intercalation | Bis-naphthalimide derivatives | Binding to DNA | |
| SIRT2 | Bisnaphthalimidopropyl diamine | Inhibition | |
| Apoptosis Induction | Naphthalimide derivatives | Induction via mitochondrial pathway | |
| Lysosomal Membrane Permeabilization | Naphthalimide derivatives | Induction |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 1 mM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detection of DNA Double-Strand Breaks by γH2AX Staining
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound at various concentrations. Include a positive control (e.g., etoposide) and a vehicle control.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The presence of distinct nuclear foci indicates DNA double-strand breaks.
Visualizations
Caption: On-target mechanism of this compound as a pharmacological chaperone.
Caption: Potential off-target pathways of this compound.
References
- 1. Cytotoxicity and cell death mechanisms induced by a novel bisnaphthalimidopropyl derivative against the NCI-H460 non-small lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The bis(naphthalimide) DMP-840 causes cytotoxicity by its action against eukaryotic topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DNA Binding, and Anticancer Properties of Bis-Naphthalimide Derivatives with Lysine-Modified Polyamine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
M-31850 and O-GlcNAcase (OGA) Inhibition: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the inhibition of O-GlcNAcase (OGA) with M-31850. It addresses potential issues and provides clear, actionable advice for experimental design and data interpretation.
Introduction
This compound is a potent and selective competitive inhibitor of β-hexosaminidases (Hex), with IC50 values of 6.0 μM and 3.1 μM for human HexA and human HexB, respectively.[1][2][3] While structurally related to other compounds that have been explored as OGA inhibitors, its specific inhibitory activity against O-GlcNAcase (OGA) is not well-documented in publicly available literature. Given the structural similarities between the active sites of OGA and lysosomal β-hexosaminidases, the potential for cross-inhibition exists and is a critical consideration in the development of selective OGA inhibitors.[4][5]
This guide is designed to help researchers navigate the complexities of using this compound in the context of OGA research, with a strong emphasis on the principles of inhibitor selectivity and appropriate experimental controls.
Quantitative Data: Inhibitor Potency
The following table summarizes the known inhibitory potency of this compound against its primary targets, the β-hexosaminidases. For comparative purposes, the table also includes the potency of a well-characterized selective OGA inhibitor, Thiamet-G.
| Compound | Target | IC50 / Ki | Species | Notes |
| This compound | Human HexA | IC50: 6.0 μM | Human | Potent inhibitor of β-hexosaminidase A. |
| Human HexB | IC50: 3.1 μM | Human | Potent inhibitor of β-hexosaminidase B. | |
| OfHex2 | Ki: 2.5 μM | Ostrinia furnacalis | Competitive inhibitor. | |
| O-GlcNAcase (OGA) | Not Reported | - | Direct inhibitory activity against OGA is not well-characterized. | |
| Thiamet-G | O-GlcNAcase (OGA) | Ki: ~21 nM | Human | A highly potent and selective OGA inhibitor. |
| β-Hexosaminidase | > 1,000,000 nM | Human | Demonstrates high selectivity for OGA over β-hexosaminidases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and well-documented molecular targets of this compound are the lysosomal β-hexosaminidases, specifically HexA and HexB, with IC50 values in the low micromolar range.
Q2: Does this compound inhibit O-GlcNAcase (OGA)?
A2: While there is a theoretical potential for cross-inhibition due to similarities in the active sites of β-hexosaminidases and OGA, there is no direct, quantitative evidence in the provided search results to confirm that this compound is a potent inhibitor of OGA. Researchers should experimentally determine the IC50 of this compound against OGA to ascertain its activity.
Q3: Why is selectivity important when studying OGA inhibition?
A3: Selectivity is crucial because OGA and β-hexosaminidases, while both being hexosaminidases, have distinct biological roles. OGA is the sole enzyme responsible for removing O-GlcNAc from nuclear and cytoplasmic proteins, a key regulatory post-translational modification. In contrast, lysosomal β-hexosaminidases are involved in the degradation of glycoconjugates within the lysosome. Non-selective inhibition can lead to confounding off-target effects, making it difficult to attribute observed cellular phenotypes solely to OGA inhibition.
Q4: How can I design my experiments to account for this compound's potential off-target effects?
A4: To rigorously test if the effects of this compound are due to OGA inhibition, consider the following controls:
-
Use a selective OGA inhibitor: Compare the effects of this compound with a well-characterized, potent, and selective OGA inhibitor like Thiamet-G.
-
Rescue experiments: If possible, perform rescue experiments by overexpressing OGA to see if it reverses the effects of the inhibitor.
-
Direct enzyme assays: Directly measure the inhibitory activity of this compound against purified OGA and β-hexosaminidases to determine its selectivity profile.
Q5: What are the potential consequences of non-selective inhibition in my experiments?
Troubleshooting Guides
Scenario 1: I treated my cells with this compound and observed an increase in total O-GlcNAcylation. Does this confirm OGA inhibition?
-
Question: Is the observed increase in O-GlcNAcylation a direct result of OGA inhibition by this compound?
-
Answer: Not necessarily. While an increase in O-GlcNAcylation is consistent with OGA inhibition, it is not definitive proof, especially with a non-selective inhibitor.
-
Troubleshooting Steps:
-
Confirm with a selective inhibitor: Treat cells with a known selective OGA inhibitor (e.g., Thiamet-G) at a concentration that gives a robust increase in O-GlcNAcylation. Compare the magnitude and pattern of O-GlcNAcylation with that induced by this compound.
-
In vitro inhibition assay: Perform a direct in vitro enzymatic assay with purified OGA to determine the IC50 of this compound for OGA. If the IC50 is significantly higher than the concentration used in your cell-based assays, the observed effect may be off-target.
-
Dose-response curve: Generate a dose-response curve for this compound's effect on cellular O-GlcNAcylation. A clear dose-dependent increase would be more indicative of on-target activity.
-
-
Scenario 2: I am observing a cellular phenotype after treatment with this compound that is not seen with other OGA inhibitors. What could be the cause?
-
Question: Why is this compound causing a unique phenotype compared to other known OGA inhibitors?
-
Answer: This strongly suggests that the observed phenotype is due to an off-target effect of this compound, likely the inhibition of its primary targets, the β-hexosaminidases.
-
Troubleshooting Steps:
-
Inhibit β-hexosaminidases directly: Use a known selective β-hexosaminidase inhibitor that is structurally different from this compound. If this compound recapitulates the phenotype observed with this compound, it provides strong evidence for an off-target effect.
-
Knockdown of OGA vs. HexA/HexB: Use siRNA or other gene-silencing techniques to individually reduce the expression of OGA, HexA, and HexB. Compare the resulting phenotypes to that observed with this compound treatment.
-
Substrate accumulation analysis: Measure the levels of known substrates of lysosomal β-hexosaminidases in this compound-treated cells. An accumulation of these substrates would confirm the inhibition of this pathway.
-
-
Experimental Protocols
In Vitro OGA Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against OGA.
Materials:
-
Recombinant human OGA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA
-
Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO control to each well.
-
Add 70 µL of Assay Buffer containing recombinant OGA to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate (prepared in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Total O-GlcNAcylation
This protocol allows for the detection of changes in total protein O-GlcNAcylation in cell lysates.
Materials:
-
Cells treated with this compound or controls
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST
-
Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells in Lysis Buffer and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in M-31850 enzyme kinetic studies
Technical Support Center: Enzyme Kinetic Studies
Disclaimer: Initial searches for the "M-31850 enzyme" did not yield any specific information. This suggests that "this compound" may be a proprietary, newly discovered, or hypothetical enzyme not yet described in public literature. The following guide provides information on common pitfalls and troubleshooting strategies applicable to general enzyme kinetic studies. Researchers working with a specific enzyme like this compound can adapt these general principles to their particular system.
Frequently Asked Questions (FAQs)
Q1: My enzyme activity is much lower than expected. What are the common causes?
A1: Low enzyme activity can stem from several factors:
-
Enzyme Instability: The enzyme may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the assay buffer. Always store enzymes at their recommended temperature and aliquot them to avoid multiple freeze-thaw events.
-
Incorrect Cofactor/Metal Ion Concentration: Many enzymes require specific cofactors (e.g., NAD+, Mg2+) for activity. Ensure these are present at optimal concentrations in your assay buffer.
-
Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature. The assay conditions may not be optimal for your specific enzyme. It is crucial to determine the optimal pH and temperature for your enzyme before conducting kinetic studies.
-
Inaccurate Enzyme Concentration: The concentration of the active enzyme in your preparation might be lower than you assume. Consider performing an active site titration to determine the concentration of catalytically competent enzyme.
Q2: I am observing high background noise in my assay. How can I reduce it?
A2: High background noise can obscure the true enzyme kinetics. Consider the following:
-
Substrate Instability: The substrate may be unstable and spontaneously break down under the assay conditions, leading to a high background signal. Run a control reaction without the enzyme to check for substrate stability.
-
Interference from Assay Components: Components of your buffer or the inhibitor solvent (like DMSO) might interfere with your detection method. Run appropriate controls to test for such interference.
-
Detector Sensitivity: The sensitivity of your plate reader or spectrophotometer might be set too high. Optimize the detector settings for your specific assay.
Q3: My data does not fit well to the Michaelis-Menten equation. What could be the issue?
A3: Deviation from Michaelis-Menten kinetics can be due to several reasons:
-
Substrate or Product Inhibition: At high concentrations, the substrate or the product of the reaction can sometimes inhibit the enzyme, leading to a non-linear Lineweaver-Burk plot.
-
Allosteric Regulation: The enzyme may have allosteric sites, and its activity might be regulated by molecules other than the substrate, leading to sigmoidal kinetics.
-
Enzyme Aggregation: At high concentrations, the enzyme itself might aggregate, leading to a loss of activity and deviation from expected kinetics.
-
Time-dependent Inhibition: If you are studying an inhibitor, it might be a time-dependent or irreversible inhibitor, which will not follow classical Michaelis-Menten kinetics for competitive, non-competitive, or uncompetitive inhibition.
Troubleshooting Guides
Problem: Irreproducible IC50 Values for an Inhibitor
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inhibitor Insolubility | Visually inspect the inhibitor stock solution and the assay wells for any precipitation. Determine the solubility of the inhibitor in the assay buffer. Consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity). |
| Time-Dependent Inhibition | Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate. If the IC50 value decreases with longer pre-incubation times, the inhibitor is likely time-dependent. |
| Compound Instability | The inhibitor may be unstable in the assay buffer. Prepare fresh inhibitor solutions for each experiment and check for degradation over the time course of the assay. |
| Assay Conditions | Ensure that the substrate concentration is kept constant and ideally close to the Km value when determining IC50 values. High substrate concentrations can lead to an overestimation of the IC50 for competitive inhibitors. |
Problem: Non-linear progress curves (product formation vs. time)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Substrate Depletion | If the initial velocity phase is very short, it may be due to rapid substrate consumption. Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity where less than 10-15% of the substrate is consumed. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Analyze the initial linear phase of the reaction to determine the initial velocity. |
| Enzyme Inactivation | The enzyme may be unstable under the assay conditions and losing activity over time. Run a control reaction with the enzyme in the assay buffer (without substrate) and measure its activity at different time points. |
| Reagent Instability | A key reagent in your detection system (e.g., a coupling enzyme) may be unstable. Check the stability of all reagents over the course of the assay. |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability.
-
Prepare a series of substrate dilutions in the assay buffer. A typical range would be from 0.1 x Km to 10 x Km (if Km is known) or a wide range of concentrations if Km is unknown.
-
-
Assay Setup:
-
To each well of a microplate, add the assay buffer.
-
Add the enzyme to each well at a fixed final concentration.
-
Initiate the reaction by adding the varying concentrations of the substrate to the wells.
-
The final reaction volume should be consistent across all wells.
-
-
Data Collection:
-
Measure the rate of product formation (or substrate consumption) over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Ensure that you are measuring the initial velocity (the linear phase of the reaction).
-
-
Data Analysis:
-
Plot the initial velocity (v) as a function of the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
v = (Vmax * [S]) / (Km + [S])
-
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Enzyme this compound
| Parameter | Value | Units |
| Km (Substrate A) | 15.2 ± 1.8 | µM |
| Vmax | 120.5 ± 5.6 | nmol/min/mg |
| kcat | 25.1 | s⁻¹ |
| kcat/Km | 1.65 x 10⁶ | M⁻¹s⁻¹ |
Table 2: Hypothetical Inhibition Constants (Ki) for this compound Inhibitors
| Inhibitor | Inhibition Type | Ki | Units |
| Compound X | Competitive | 0.5 ± 0.07 | µM |
| Compound Y | Non-competitive | 2.1 ± 0.3 | µM |
| Compound Z | Uncompetitive | 5.8 ± 0.9 | µM |
Visualizations
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Mechanism of competitive enzyme inhibition.
Technical Support Center: Strategies to Mitigate Compound-X-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, characterize, and mitigate cellular stress induced by investigational compounds like Compound-X.
Frequently Asked Questions (FAQs)
Q1: My cells show significant cytotoxicity even at low concentrations of Compound-X. What are the initial troubleshooting steps?
A1: High cytotoxicity at low compound concentrations can be due to several factors. A systematic approach is crucial for troubleshooting.[1][2]
-
Confirm Compound Identity and Purity: Ensure the compound is correct and check for impurities from synthesis or degradation that could be more toxic.
-
Verify Concentration: Double-check all calculations for stock solutions and final dilutions. An error can lead to a much higher concentration than intended.[2]
-
Assess Solubility: Poor solubility can cause the compound to precipitate, leading to physical stress on cells or inaccurate effective concentrations. Visually inspect your culture wells for any precipitate.[1]
-
Evaluate Solvent Toxicity: The solvent used (e.g., DMSO, ethanol) can be toxic at certain concentrations. Run a solvent control experiment with the highest concentration of the solvent used in your compound dilutions.[1]
-
Check for Contamination: Test for mycoplasma and other common cell culture contaminants, which can sensitize cells to stress.
Q2: How can I determine the type of cellular stress Compound-X is inducing?
A2: Identifying the specific stress pathway is key to selecting an appropriate mitigation strategy. The two most common forms of compound-induced stress are oxidative stress and endoplasmic reticulum (ER) stress.
-
Oxidative Stress: This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. Assays to measure oxidative stress include:
-
ROS Detection: Use fluorescent probes like CellROX or DCFDA to measure overall ROS levels.
-
Glutathione Levels: The GSH/GSSG ratio is a key indicator of oxidative stress. A decrease in the reduced-to-oxidized glutathione ratio (GSH/GSSG) suggests oxidative stress.
-
Lipid Peroxidation Assays: Measure byproducts like malondialdehyde (MDA).
-
-
ER Stress: This is caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Key markers of ER stress that can be measured by Western blot, qPCR, or immunofluorescence include:
-
Chaperone Upregulation: Increased expression of ER chaperones like BiP (GRP78).
-
UPR Activation: Look for activation of the three main branches of the Unfolded Protein Response (UPR):
-
PERK pathway (measured by phosphorylation of PERK and eIF2α, and increased ATF4 and CHOP expression).
-
IRE1α pathway (measured by splicing of XBP1 mRNA).
-
ATF6 pathway (measured by ATF6 cleavage).
-
-
Q3: My assay results are highly variable between replicates. What could be the cause?
A3: High variability can obscure the true effect of your compound. Common causes include:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes.
-
Compound Precipitation: As mentioned, poor solubility can lead to inconsistent effects.
-
Edge Effects in Plates: Wells on the edge of a plate are more prone to evaporation, leading to changes in media and compound concentration. Avoid using the outer wells or ensure proper humidification.
-
Assay Interference: The compound may interfere with the assay reagents. For example, some compounds can directly reduce MTT, leading to false viability readings. Include a cell-free control with the compound and assay reagent to test for this.
Troubleshooting Guides
Guide 1: Mitigating Oxidative Stress
If you have identified that Compound-X induces oxidative stress, the following strategies can be employed.
Strategy 1: Co-treatment with Antioxidants
Antioxidants can neutralize ROS and alleviate cellular stress. N-acetylcysteine (NAC) is a common and effective antioxidant used in cell culture.
-
Objective: To determine if an antioxidant can rescue the cytotoxic effects of Compound-X.
-
Recommendation: Perform a dose-response experiment with Compound-X in the presence and absence of a fixed, non-toxic concentration of NAC.
Experimental Protocol: Antioxidant Rescue Experiment
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Reagents:
-
Prepare a stock solution of Compound-X.
-
Prepare a stock solution of N-acetylcysteine (NAC) (e.g., 1M in water, filter-sterilized).
-
-
Treatment:
-
Prepare a serial dilution of Compound-X in your cell culture medium.
-
Prepare a second set of the same serial dilution, but supplement this medium with NAC to a final concentration of 1-5 mM.
-
Also prepare control wells: Untreated cells, cells with NAC alone, and cells with the highest concentration of solvent (vehicle) alone.
-
-
Incubation: Remove the old medium from the cells and add the prepared treatment media. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves for Compound-X with and without NAC. A rightward shift in the curve in the presence of NAC indicates a rescue effect.
Data Presentation: Example Antioxidant Rescue Data
| Compound-X (µM) | % Viability (- NAC) | % Viability (+ 5mM NAC) |
| 0 (Control) | 100 | 98 |
| 0.1 | 95 | 97 |
| 1 | 75 | 92 |
| 10 | 40 | 78 |
| 100 | 15 | 55 |
Workflow for Mitigating Oxidative Stress
References
Validation & Comparative
A Comparative Guide: M-31850 vs. Pyrimethamine as Pharmacological Chaperones for Tay-Sachs Disease
For Researchers, Scientists, and Drug Development Professionals
Tay-Sachs disease, a devastating neurodegenerative lysosomal storage disorder, arises from mutations in the HEXA gene, leading to a deficiency of the α-subunit of the β-hexosaminidase A (Hex A) enzyme. This deficiency results in the toxic accumulation of GM2 ganglioside, primarily in the neurons of the central nervous system. Pharmacological chaperones (PCs) represent a promising therapeutic strategy for Tay-Sachs disease. These small molecules are designed to bind to and stabilize misfolded mutant Hex A, facilitating its proper folding, trafficking to the lysosome, and subsequent catalytic activity. This guide provides a detailed comparison of two such pharmacological chaperones: M-31850 and the repurposed drug pyrimethamine.
Executive Summary
Both this compound and pyrimethamine function as pharmacological chaperones by inhibiting Hex A, which paradoxically stabilizes the enzyme. Pyrimethamine has been investigated in clinical trials for late-onset Tay-Sachs disease and has demonstrated a dose-dependent increase in Hex A activity in patients.[1][2][3] However, its therapeutic benefits have been transient and not consistently associated with discernible neurological improvements.[2][4] this compound has been identified through high-throughput screening and shows potent inhibition of Hex A in preclinical studies. While preclinical data suggests its potential as a pharmacological chaperone, clinical data for this compound is not yet available.
Data Presentation
Table 1: In Vitro and Preclinical Performance
| Parameter | This compound | Pyrimethamine |
| Hex A Inhibition (IC50) | 6.0 µM | 5–13 µM (at pH 4.3) |
| Mechanism of Action | Competitive Inhibitor | Competitive Inhibitor |
| Effect on Hex A Stability | Increases the half-life of mutant Hex A | Stabilizes mutant Hex A, allowing it to pass ER quality control |
| Effect on Hex A Activity (in vitro) | Dose-dependent increase in Hex S levels in Sandhoff cells | Increases residual Hex A activity in patient-derived fibroblasts |
| Effect on GM2 Ganglioside Levels | Data not available | Expected to decrease GM2 accumulation, but direct quantitative preclinical data is limited |
Table 2: Clinical Performance (Pyrimethamine)
| Parameter | Clinical Trial Results |
| Patient Population | Late-Onset Tay-Sachs (LOTS) and Sandhoff Disease |
| Dosage | Optimal doses varied, averaging 30 ± 24.1 mg/day (range 6.25-75 mg/day) |
| Hex A Activity Enhancement | - Up to a 4-fold enhancement in leukocyte Hex A activity at doses of 50 mg/day or less- Mean peak increase of 2.24-fold over baseline in another study- Peaked at 78 ± 30% over baseline activity in a separate trial |
| Clinical Efficacy | - Improvement in speech observed in some patients, paralleling the increase in Hex A activity- Mood stabilization reported in some subjects- Neurological and psychiatric effects were difficult to discern and often not sustained |
| Adverse Effects | - Significant side effects experienced by most patients at or above 75 mg/day- Reversible decline in motor activity (more frequent falls) at doses beyond the optimal level |
Experimental Protocols
β-Hexosaminidase A (Hex A) Activity Assay
This protocol is adapted from studies evaluating pharmacological chaperones.
Principle: The assay measures the enzymatic activity of Hex A using a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS), which is specific for the α-subunit of Hex A. The cleavage of MUGS by Hex A releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
-
Patient-derived fibroblasts or other cell lysates
-
4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS) substrate
-
Citrate-phosphate buffer (pH 4.2)
-
0.1 M 2-amino-2-methyl-1-propanol (AMP) buffer, pH 10.5 (stop solution)
-
96-well black microtiter plates
-
Fluorometer (excitation 365 nm, emission 450 nm)
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis:
-
Wash cultured fibroblasts twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 10 mM citrate-phosphate buffer, pH 4.2, containing 0.5% Triton X-100).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA protein assay.
-
-
Enzyme Reaction:
-
In a 96-well black microtiter plate, add a specific amount of cell lysate (e.g., 5-10 µg of total protein) to each well.
-
Bring the total volume in each well to 25 µL with citrate-phosphate buffer.
-
Initiate the reaction by adding 25 µL of 3.2 mM MUGS substrate solution (in citrate-phosphate buffer) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction and Fluorescence Measurement:
-
Stop the reaction by adding 200 µL of 0.1 M AMP buffer (pH 10.5) to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-MU.
-
Calculate the Hex A activity in the cell lysates as nanomoles of 4-MU released per hour per milligram of total protein.
-
GM2 Ganglioside Quantification by HPLC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of GM2 ganglioside levels in cellular extracts.
Principle: This method involves the extraction of lipids, including gangliosides, from cells, followed by separation using high-performance liquid chromatography (HPLC) and detection and quantification by tandem mass spectrometry (MS/MS).
Materials:
-
Cultured fibroblasts
-
Methanol, Chloroform, Water (HPLC grade)
-
Internal standard (e.g., deuterated GM2)
-
C18 solid-phase extraction (SPE) columns
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Lipid Extraction:
-
Harvest cultured fibroblasts and wash with PBS.
-
Homogenize the cell pellet in a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Add the internal standard to the homogenate.
-
Perform a liquid-liquid extraction by adding water to separate the aqueous and organic phases. Gangliosides will partition into the upper aqueous phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the aqueous phase containing the gangliosides onto the column.
-
Wash the column with water to remove salts and other polar impurities.
-
Elute the gangliosides with methanol.
-
Dry the eluate under a stream of nitrogen.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water).
-
Inject the sample into the HPLC system equipped with a C18 column.
-
Use a gradient elution program with mobile phases such as water and acetonitrile containing a modifier like ammonium acetate to separate the different ganglioside species.
-
The eluent is introduced into the mass spectrometer.
-
Perform quantification using multiple reaction monitoring (MRM) in negative ion mode, monitoring specific precursor-to-product ion transitions for GM2 and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of GM2 standards.
-
Quantify the amount of GM2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Western Blotting for β-Hexosaminidase A α-subunit
This protocol outlines the steps for detecting the α-subunit of Hex A protein levels in cell lysates.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
Materials:
-
Cultured fibroblasts
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the Hex A α-subunit
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the Hex A α-subunit (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the levels of the Hex A α-subunit to a loading control protein (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
Pharmacological Chaperone Mechanism of Action
Mutations in the HEXA gene can lead to misfolding of the α-subunit of Hex A in the endoplasmic reticulum (ER). This triggers the Unfolded Protein Response (UPR) and targets the misfolded protein for degradation via the ER-associated degradation (ERAD) pathway. Pharmacological chaperones like this compound and pyrimethamine are small molecules that can bind to the misfolded Hex A, stabilizing its conformation and allowing it to escape ERAD, traffic through the Golgi apparatus, and reach the lysosome where it can catabolize GM2 ganglioside.
Caption: Mechanism of pharmacological chaperones in Tay-Sachs disease.
Experimental Workflow for Evaluating Pharmacological Chaperones
The evaluation of a potential pharmacological chaperone for Tay-Sachs disease typically involves a series of in vitro experiments using patient-derived cells.
Caption: A typical experimental workflow for testing pharmacological chaperones.
Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD) in Tay-Sachs Disease
The accumulation of misfolded Hex A α-subunits in the ER activates the UPR, a complex signaling network aimed at restoring ER homeostasis. If the protein folding load is too high, the UPR can trigger apoptosis. The ERAD pathway is a key component of the UPR that removes terminally misfolded proteins from the ER for degradation by the proteasome. Pharmacological chaperones aim to reduce the burden on these pathways by promoting the correct folding of the mutant enzyme.
Caption: The UPR and ERAD pathways in response to misfolded Hex A.
Conclusion
Pyrimethamine has shown modest and often transient efficacy in increasing Hex A activity in patients with late-onset Tay-Sachs disease. While it represents a proof-of-concept for pharmacological chaperone therapy, its clinical utility is limited by variable patient responses and side effects at higher doses. This compound is a potent preclinical candidate that warrants further investigation. Direct comparative studies are needed to robustly evaluate the relative efficacy of these two compounds. Future research should focus on identifying more potent and specific pharmacological chaperones with favorable safety profiles and demonstrating their ability to not only increase Hex A activity but also significantly reduce GM2 ganglioside accumulation and, most importantly, halt or reverse neurological decline in Tay-Sachs disease.
References
- 1. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay-Sachs or Sandhoff variants) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M-31850 and NAG-thiazoline: Potency, Selectivity, and Therapeutic Mechanisms
For Immediate Publication
[City, State] – [Date] – In the landscape of glycosidase inhibition, both M-31850 and NAG-thiazoline have emerged as significant research compounds, each with distinct profiles and therapeutic implications. This guide offers a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics for lysosomal storage disorders and other diseases involving aberrant glycosylation.
Executive Summary
This report provides a head-to-head comparison of this compound, a selective, non-carbohydrate inhibitor of β-hexosaminidase, and NAG-thiazoline, a well-established glycomimetic inhibitor of both β-hexosaminidases and O-GlcNAcase. While both compounds target β-hexosaminidase, their selectivity profiles and mechanisms of action diverge significantly. This compound functions as a pharmacological chaperone for mutant β-hexosaminidase A, showing promise for Tay-Sachs disease. In contrast, NAG-thiazoline and its derivatives are pivotal tools for studying the O-GlcNAc signaling pathway, with the parent compound exhibiting potent inhibition of both β-hexosaminidase and O-GlcNAcase.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and NAG-thiazoline against human β-hexosaminidase isoforms (HexA and HexB) and human O-GlcNAcase (hOGN).
| Compound | Target Enzyme | IC50 | Ki | Selectivity Profile | Reference |
| This compound | Human HexA | 6.0 µM | 0.8 µM | Selective for β-hexosaminidase over O-GlcNAcase. Also shows some activity against other Family 20 glucosaminidases but is significantly less potent. | [1][2] |
| Human HexB | 3.1 µM | [1][2] | |||
| Human O-GlcNAcase (hOGN) | No Inhibition | [1] | |||
| NAG-thiazoline | Human Hexosaminidases | ~70 nM | Potent inhibitor of both β-hexosaminidases (Family 20) and O-GlcNAcase (Family 84). | ||
| Human O-GlcNAcase (hOGN) | 70 nM |
Mechanism of Action
This compound: A Pharmacological Chaperone for Tay-Sachs Disease
This compound is a competitive inhibitor of β-hexosaminidase. Its primary therapeutic potential lies in its function as a pharmacological chaperone. In genetic disorders like Tay-Sachs disease, mutations in the HEXA gene can lead to misfolding of the β-hexosaminidase A (HexA) enzyme. These misfolded proteins are retained in the endoplasmic reticulum and targeted for degradation. This compound binds to the active site of the unstable mutant HexA, stabilizing its conformation. This stabilization allows the enzyme to fold correctly, escape degradation, and be trafficked to the lysosome, where it can exert its catalytic activity. This compound has been shown to increase the thermal stability and half-life of mutant HexA.
NAG-thiazoline: A Transition-State Analog Inhibiting O-GlcNAc Cycling
NAG-thiazoline is a potent competitive inhibitor that mimics the oxazolinium ion transition state formed during the hydrolysis of N-acetylglucosamine residues by both Family 20 (β-hexosaminidases) and Family 84 (O-GlcNAcases) glycosidases. Its inhibition of O-GlcNAcase (OGA) is of particular interest as it allows for the modulation of the O-GlcNAc signaling pathway. This pathway involves the dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification is crucial for regulating a vast array of cellular processes, including transcription, signal transduction, and cell cycle control. By inhibiting OGA, NAG-thiazoline increases the overall levels of O-GlcNAcylated proteins, providing a powerful tool to study the functional consequences of this modification.
Experimental Protocols
β-Hexosaminidase Inhibition Assay
This protocol is adapted from methods used to determine the inhibitory activity of compounds against β-hexosaminidase.
1. Reagents and Materials:
-
Human β-hexosaminidase A and B (recombinant or purified from tissue).
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 4.5.
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG). Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer.
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7.
-
Inhibitors: this compound and NAG-thiazoline dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 440-450 nm).
2. Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and NAG-thiazoline) in Assay Buffer. Include a DMSO control.
-
To each well of a 96-well plate, add 20 µL of the inhibitor dilution or DMSO control.
-
Add 20 µL of the enzyme solution (diluted in Assay Buffer to a concentration that gives a linear reaction rate for at least 30 minutes) to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence on a plate reader.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
O-GlcNAcase Inhibition Assay
This protocol is based on established methods for measuring OGA inhibition.
1. Reagents and Materials:
-
Human O-GlcNAcase (recombinant).
-
Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0.
-
Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG).
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7.
-
Inhibitors: this compound and NAG-thiazoline dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader (Excitation: 355-365 nm, Emission: 450-460 nm).
2. Procedure:
-
Follow the same steps for inhibitor and enzyme preparation as in the β-hexosaminidase assay, using the OGA enzyme and its corresponding assay buffer.
-
Pre-incubate the OGA enzyme with the inhibitors or DMSO control for 15 minutes at 37°C.
-
Start the reaction by adding the MUG substrate.
-
Incubate at 37°C, monitoring the reaction kinetically or using a fixed endpoint.
-
Stop the reaction with the Stop Solution.
-
Read the fluorescence.
3. Data Analysis:
-
Analyze the data as described for the β-hexosaminidase inhibition assay to determine IC50 and Ki values.
Conclusion
The comparative analysis of this compound and NAG-thiazoline reveals two potent inhibitors with distinct and valuable profiles for biomedical research. This compound stands out for its selectivity for β-hexosaminidase and its demonstrated mechanism as a pharmacological chaperone, making it a promising lead for the development of therapies for Tay-Sachs and related diseases. NAG-thiazoline, while also a potent β-hexosaminidase inhibitor, is a broader-spectrum agent that critically also targets O-GlcNAcase. This dual activity, and the high selectivity of its derivatives for OGA, has established it as an indispensable tool for dissecting the complex roles of O-GlcNAcylation in health and disease. The choice between these compounds will be dictated by the specific research question and the biological system under investigation.
Disclaimer: This guide is intended for research and informational purposes only and does not constitute medical advice.
References
Comparative Efficacy of M-31850 and Other β-Hexosaminidase Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, the identification and characterization of potent and selective enzyme inhibitors are paramount. This guide provides a comparative analysis of M-31850, a notable β-hexosaminidase inhibitor, against other known inhibitors of this enzyme class. β-Hexosaminidase is a critical lysosomal enzyme, and its deficiency is linked to severe neurodegenerative disorders such as Tay-Sachs and Sandhoff diseases. Inhibitors of this enzyme, particularly those that can act as pharmacological chaperones, are of significant interest for therapeutic development.
Efficacy Overview
This compound is a potent, selective, and competitive inhibitor of β-hexosaminidase.[1] Its efficacy, along with that of other inhibitors, is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and a selection of other β-hexosaminidase inhibitors.
Quantitative Comparison of β-Hexosaminidase Inhibitors
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Notes |
| This compound | human HexA | 6.0[1] | 0.8 | Competitive inhibitor. Also acts as a pharmacological chaperone. |
| human HexB | 3.1[1] | |||
| OfHex2 | 2.5 | Competitively inhibits β-N-acetyl-D-hexosaminidase OfHex2. | ||
| Jack Bean Hex | 280 | Much lower potency against non-human Hex. | ||
| Streptomyces plicatus Hex | >500 | |||
| M-22971 | human HexA | 71 | Identified in a high-throughput screen. | |
| human HexB | 230 | |||
| M-45373 | human HexA | 20 | Identified in a high-throughput screen. | |
| human HexB | 40 | |||
| N-Acetyl-D-Glucosamine-Thiazoline (NGT) | human HexA/B | 0.28-0.30 | A stable mimic of the reaction intermediate. | |
| Pyrimethamine | human HexA | 8.5 | An approved drug identified as a pharmacological chaperone for specific mutations. |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the substrate used, pH, and temperature. The data presented here are compiled from various sources and should be considered for comparative purposes.
Mechanism of Action: Pharmacological Chaperones
In many cases of Tay-Sachs and Sandhoff diseases, mutations in the HEXA or HEXB genes lead to misfolded β-hexosaminidase enzymes.[2] These improperly folded proteins are retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing them from reaching the lysosome to perform their function.[2]
Pharmacological chaperones are small molecules that can bind to these mutant enzymes and stabilize their conformation. This stabilization allows the enzyme to pass the ER quality control, be transported to the lysosome, and exhibit at least partial catalytic activity. This compound has been shown to function as such a pharmacological chaperone, increasing the levels of mutant HexA in lysosomes.
Below is a diagram illustrating the GM2 ganglioside degradation pathway and the intervention of pharmacological chaperones.
Caption: GM2 ganglioside degradation pathway and the role of pharmacological chaperones.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of a compound against β-hexosaminidase using a fluorogenic substrate.
β-Hexosaminidase Activity Assay
Objective: To determine the IC50 value of an inhibitor against β-hexosaminidase.
Materials:
-
Purified human β-hexosaminidase A (HexA)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG) substrate
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified HexA in Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the Assay Buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted inhibitor or vehicle control. b. Add 20 µL of the diluted HexA to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of pre-warmed MUG substrate solution (final concentration, e.g., 1 mM). e. Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 200 µL of the Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: A typical workflow for determining the IC50 of a β-hexosaminidase inhibitor.
Conclusion
This compound stands out as a potent competitive inhibitor of human β-hexosaminidase A and B. Its demonstrated function as a pharmacological chaperone makes it a compound of significant interest for the development of therapies for Tay-Sachs and Sandhoff diseases. While other inhibitors show varying degrees of potency, the comprehensive evaluation of their chaperone activity in relevant cellular models is crucial for determining their therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundation for the continued investigation and comparison of these and other novel β-hexosaminidase inhibitors.
References
- 1. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating M-31850's Chaperone Activity: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Pharmacological chaperones (PCs) represent a promising therapeutic strategy for diseases caused by protein misfolding. M-31850 has been identified as a potent pharmacological chaperone for the lysosomal enzyme β-N-acetylhexosaminidase (HexA), the deficiency of which leads to Tay-Sachs and Sandhoff diseases. This guide provides an objective comparison of this compound's performance with other known HexA chaperones and details orthogonal experimental methods to validate its chaperone activity, complete with supporting data and detailed protocols.
Comparative Performance of this compound
This compound has demonstrated significant efficacy in enhancing the activity of mutant HexA in cellular models of GM2 gangliosidosis. Its performance, when compared to other known pharmacological chaperones for HexA, such as N-acetylglucosamine-thiazoline (NGT) and pyrimethamine, highlights its potential as a therapeutic candidate.
| Compound | Target Enzyme | Effective Concentration (in patient fibroblasts) | Fold Increase in HexA Activity (mutant cells) | IC50 (HexA Inhibition) | Reference |
| This compound | β-Hexosaminidase A (HexA) | 2 µM | ~3-fold | 200 nM | [1] |
| NGT | β-Hexosaminidase A (HexA) | 1 mM | 3 to 6-fold | 70 nM (Ki) | [1][2] |
| Pyrimethamine | β-Hexosaminidase A (HexA) | 5-20 µg/mL | up to 4-fold | Potent inhibitor | [3][4] |
Orthogonal Methods for Validating Chaperone Activity
To rigorously validate the chaperone activity of a compound like this compound, a multi-faceted approach employing orthogonal methods is essential. These methods should assess the compound's effect on protein stability, function, and subcellular localization.
Biochemical Validation: Citrate Synthase Aggregation Assay
This in vitro assay assesses the ability of a chaperone to prevent the aggregation of a model protein, citrate synthase (CS), under thermal stress. A compound with chaperone activity will stabilize the native conformation of CS, thereby reducing its aggregation.
-
Preparation of Reagents:
-
Citrate Synthase (CS) from porcine heart.
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
-
Assay Procedure:
-
Prepare reaction mixtures in a quartz cuvette containing CS (0.15 µM) and varying concentrations of this compound in Assay Buffer.
-
Include a positive control (e.g., a known chaperone like GroEL) and a negative control (DMSO vehicle).
-
Incubate the cuvettes at 45°C to induce thermal aggregation of CS.
-
Monitor protein aggregation over time by measuring the increase in light scattering at 360 nm using a spectrofluorometer.
-
Data is recorded at regular intervals (e.g., every 5 minutes) for a total duration of 45-60 minutes.
-
-
Data Analysis:
-
Plot light scattering intensity against time. A lower rate of increase in light scattering in the presence of this compound compared to the negative control indicates chaperone activity.
-
Biophysical Validation: Thermal Shift Assay (Differential Scanning Fluorimetry)
The thermal shift assay, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a target protein in the presence of a ligand. A positive shift in Tm indicates that the ligand binds to and stabilizes the protein.
-
Preparation of Reagents:
-
Purified recombinant human HexA.
-
This compound stock solution in DMSO.
-
SYPRO Orange fluorescent dye (5000x stock).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Procedure:
-
Prepare a master mix containing HexA (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in Assay Buffer.
-
Dispense the master mix into a 96-well qPCR plate.
-
Add varying concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Seal the plate and centrifuge briefly.
-
Run the assay in a real-time PCR instrument programmed to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition.
-
An increase in the Tm of HexA in the presence of this compound compared to the control confirms direct binding and stabilization.
-
Cellular Validation: Lysosomal Enzyme Activity Assay in Patient-Derived Fibroblasts
This cell-based assay directly measures the functional consequence of chaperone activity by quantifying the increase in the target enzyme's activity within patient cells harboring a destabilizing mutation.
-
Cell Culture:
-
Culture human fibroblasts derived from Tay-Sachs or Sandhoff disease patients (e.g., with the αG269S mutation) in standard cell culture medium.
-
-
Compound Treatment:
-
Plate the fibroblasts in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 4-5 days.
-
-
Cell Lysis and Enzyme Assay:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Determine the total protein concentration of the cell lysates.
-
Measure HexA activity using a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS). The reaction is typically carried out at 37°C and stopped with a high pH buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the HexA activity to the total protein concentration.
-
Calculate the fold increase in HexA activity in this compound-treated cells compared to vehicle-treated cells.
-
Cellular Validation: Immunofluorescence and Colocalization Analysis
This method visualizes the subcellular localization of the mutant enzyme and confirms that the chaperone promotes its trafficking to the lysosome.
-
Cell Culture and Treatment:
-
Grow patient-derived fibroblasts on glass coverslips.
-
Treat the cells with this compound or a vehicle control as described above.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., 10% bovine serum albumin).
-
Incubate with a primary antibody against the HexA α-subunit.
-
Incubate with a primary antibody against a lysosomal marker protein (e.g., LAMP1).
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for HexA and Alexa Fluor 594 for LAMP1).
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the colocalization of the HexA signal with the LAMP1 signal using image analysis software. An increase in the colocalization coefficient in this compound-treated cells indicates enhanced trafficking of HexA to the lysosome.
-
Visualizing the Underlying Mechanisms
The following diagrams illustrate the key pathways and experimental workflows involved in the validation of this compound's chaperone activity.
By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to validate the chaperone activity of this compound and other potential therapeutic compounds, paving the way for further preclinical and clinical development.
References
- 1. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lending a helping hand, screening chemical libraries for compounds that enhance β-hexosaminidase A activity in GM2 gangliosidosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIMETHAMINE AS A POTENTIAL PHARMACOLOGICAL CHAPERONE FOR LATE-ONSET FORMS OF GM2 GANGLIOSIDOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay-Sachs or Sandhoff variants) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of M-31850 in Preclinical Models of Tay-Sachs and Sandhoff Disease
A detailed analysis of the pharmacological chaperone M-31850 and its effects on β-hexosaminidase A activity in patient-derived cell lines, with a comparative look at alternative therapeutic compounds.
Introduction
This compound is a potent, selective, and competitive non-carbohydrate-based inhibitor of β-hexosaminidase (Hex), the enzyme deficient in Tay-Sachs and Sandhoff diseases. It functions as a pharmacological chaperone, a class of small molecules designed to stabilize mutant enzymes, facilitate their proper folding and trafficking to the lysosome, and ultimately increase their residual activity. This guide provides a comparative analysis of this compound's effects in various cell line models of GM2 gangliosidoses, alongside other potential pharmacological chaperones.
Mechanism of Action
This compound acts as a competitive inhibitor of β-hexosaminidase A (HexA), binding to the enzyme's active site. This binding stabilizes the often-misfolded mutant HexA enzyme within the endoplasmic reticulum, allowing it to pass the cell's quality control system and be transported to the lysosome. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate (GM2 ganglioside) is thought to displace this compound, enabling the now correctly localized enzyme to perform its catalytic function. This mechanism effectively increases the half-life of the mutant HexA.
Caption: this compound stabilizes mutant HexA in the ER, enabling its transport to the lysosome.
Comparative Efficacy in Fibroblast Cell Lines
The primary therapeutic potential of this compound has been evaluated in fibroblast cell lines derived from patients with Tay-Sachs disease (TSD) and Sandhoff disease (SD). These studies provide crucial insights into its dose-dependent effects and comparative performance against other pharmacological chaperones.
This compound Performance Data
| Cell Line | Disease Model | This compound Concentration | Observed Effect | Citation |
| Infantile Sandhoff Disease (ISD) Fibroblasts | Sandhoff Disease | Dose-dependent | Increase in Hex S activity. Maximally effective at a 100-fold lower concentration than NGT. | [1] |
| Adult Tay-Sachs Disease (ATSD) Fibroblasts | Tay-Sachs Disease | 0.002 mM | 3-fold increase in MUGS (Hex A) activity in lysosome-enriched fractions. | [1] |
| ATSD Fibroblasts | Tay-Sachs Disease | Not specified | More than 2-fold increase in the half-life of mutant Hex A at 44°C. | [1] |
Comparative Analysis with Alternative Chaperones
Pyrimethamine and N-acetylglucosamine-thiazoline (NGT) are two other well-studied pharmacological chaperones for GM2 gangliosidoses.
| Compound | Cell Line | Disease Model | Concentration | Observed Effect on HexA Activity | Citation |
| This compound | ISD Fibroblasts | Sandhoff Disease | Maximally effective at 100-fold lower conc. than NGT | Dose-dependent increase in Hex S activity | [1] |
| Pyrimethamine | Late-onset TSD Fibroblasts (αG269S/IVS6+1G>A) | Tay-Sachs Disease | 20 µg/mL | Over 3-fold increase | [2] |
| Pyrimethamine | Late-onset SD Fibroblasts | Sandhoff Disease | Therapeutic doses | Significant increase | |
| N-acetylglucosamine-thiazoline (NGT) | ATSD Fibroblasts | Tay-Sachs Disease | 20 µg/mL | Smaller increase compared to Pyrimethamine | |
| N-acetylglucosamine-thiazoline (NGT) | ISD Fibroblasts | Sandhoff Disease | 1 mM | 6-fold increase in Hex S activity |
Inhibitory Activity of this compound
This compound's function as a pharmacological chaperone is intrinsically linked to its potent inhibitory activity at the neutral pH of the endoplasmic reticulum.
| Parameter | Value | Target | Citation |
| IC₅₀ | 6.0 μM | Human HexA | |
| IC₅₀ | 3.1 μM | Human HexB | |
| Kᵢ | 0.8 ± 0.1 μM | Human Hex |
Toxicity Profile
While effective at low concentrations, this compound has demonstrated cellular toxicity at higher concentrations. In studies with infantile Sandhoff disease (ISD) fibroblasts, a decrease in the relative activity of both β-hexosaminidase and β-galactosidase was observed at concentrations above 1mM, indicating cellular toxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Culture and Treatment
-
Cell Lines: Patient-derived fibroblast cell lines (e.g., from individuals with Adult Tay-Sachs Disease, Infantile Sandhoff Disease) and unaffected control fibroblasts are used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine, and incubated at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: this compound, pyrimethamine, or NGT are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Control cells are treated with the vehicle alone. The cells are typically incubated with the compounds for 5 days.
β-Hexosaminidase A (HexA) Activity Assay
Caption: Workflow for measuring HexA activity in cell lysates using a fluorogenic substrate.
-
Cell Lysis: After treatment, cells are harvested and lysed, typically by sonication in a phosphate buffer.
-
Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method like the BCA assay.
-
Enzymatic Reaction: The cell lysate is incubated with a HexA-specific fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), at 37°C.
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis: The enzyme activity is calculated and normalized to the total protein concentration, typically expressed as nmol of substrate hydrolyzed per hour per milligram of protein.
Conclusion and Future Directions
This compound demonstrates significant potential as a pharmacological chaperone for Tay-Sachs and Sandhoff diseases, effectively increasing the residual activity of mutant β-hexosaminidase A in patient-derived fibroblasts at concentrations significantly lower than some other chaperones like NGT. However, its therapeutic window is narrowed by cellular toxicity at higher concentrations.
Comparative studies with pyrimethamine suggest that different mutations may respond differently to various chaperones, highlighting the importance of a personalized medicine approach. A significant gap in the current research is the lack of broad cross-validation of this compound's effects in a wider range of cell lines, including neuronal models which are more relevant to the pathology of GM2 gangliosidoses, and in off-target screening to assess its specificity. Future research should focus on these areas to fully elucidate the therapeutic potential and safety profile of this compound.
References
For researchers, scientists, and drug development professionals, M-31850 emerges as a highly potent and selective inhibitor of β-hexosaminidase, demonstrating significant promise for studies related to lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases. This guide provides a comprehensive comparison of this compound's inhibitory activity against related glycosidases, supported by experimental data and detailed protocols to facilitate its evaluation and application in research settings.
Comparative Inhibitory Activity of this compound
This compound distinguishes itself through its remarkable specificity for β-hexosaminidase isozymes, particularly human HexA and HexB. Extensive in vitro screening has demonstrated significantly lower inhibitory potency against other related glycosidases, highlighting its focused mechanism of action.
| Enzyme | Source | This compound IC50 (µM) | Reference Compound (NGT) Ki (µM) |
| β-Hexosaminidase A (HexA) | Human | 6.0[1] | 0.00007 |
| β-Hexosaminidase B (HexB) | Human | 3.1[1] | 0.00007 |
| β-Hexosaminidase (JBHex) | Jack Bean | 280[1] | 0.00028 |
| β-Hexosaminidase (SpHex) | Streptomyces plicatus | >500[1] | >3.0 |
| O-GlcNAcase (hOGN) | Human | >1000 (No Inhibition)[1] | 0.00007 |
| Glucocerebrosidase | Human | >1000 (No Inhibition) | - |
| β-Galactosidase | Lysosomal | No observed increase in hydrolysis | - |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. NGT (N-acetylglucosamine-thiazoline) is a known potent inhibitor of Family 20 and 84 glycosidases and is included for comparison.
The data clearly indicates that this compound is a potent inhibitor of human β-hexosaminidase A and B, with IC50 values in the low micromolar range. In contrast, its inhibitory activity against β-hexosaminidase from other species, such as Jack Bean and Streptomyces plicatus, is substantially weaker. Critically, this compound shows no significant inhibition of other human lysosomal enzymes like O-GlcNAcase and glucocerebrosidase, even at concentrations up to 1 mM. This high degree of selectivity is a crucial attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.
Mechanism of Action
Kinetic studies have revealed that this compound acts as a classic competitive inhibitor of β-hexosaminidase. This was determined by observing an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzyme in the presence of increasing concentrations of this compound. The inhibition constant (Ki) for this compound has been determined to be 0.8 µM.
Experimental Protocols
The following is a detailed methodology for assessing the inhibitory activity of this compound against β-hexosaminidase.
β-Hexosaminidase Activity Assay
This protocol is adapted from the methods used in the high-throughput screening that identified this compound.
Materials:
-
This compound
-
Human β-Hexosaminidase A and B (recombinant or purified)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate
-
Citrate-Phosphate buffer (10 mM, pH 4.3)
-
Human Serum Albumin (HSA)
-
2-amino 2-methyl 1-propanol (0.1 M)
-
96-well black microtiter plates
-
Fluorometric microplate reader (Excitation: 330 nm, Emission: 450 nm)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in 10 mM Citrate-Phosphate buffer (pH 4.3) containing 0.025% HSA. Prepare a solution of human β-hexosaminidase in the same buffer.
-
Reaction Mixture: In a 96-well black microtiter plate, add 25 µL of the enzyme solution to wells containing 25 µL of the this compound dilutions or buffer (for control).
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of 75 µM MUG substrate to each well. The total assay volume is 75 µL.
-
Endpoint Assay: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M 2-amino 2-methyl 1-propanol. This raises the pH and maximizes the fluorescence of the 4-methylumbelliferone (4-MU) product.
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with an excitation wavelength of 330 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Pathway Context
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
References
A Comparative Guide to Pharmacological Chaperones for Lysosomal Storage Diseases: M-31850 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of M-31850, a pharmacological chaperone in development for Tay-Sachs disease, against other notable chaperones for lysosomal storage diseases. The focus is on presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Pharmacological Chaperones and Lysosomal Storage Diseases
Lysosomal storage diseases (LSDs) are a group of over 50 rare inherited metabolic disorders caused by defects in lysosomal function.[1] These defects are often due to mutations in genes encoding lysosomal enzymes, leading to the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation disrupts normal cell function and results in a wide range of clinical symptoms.
Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and transport to the lysosome.[2][3] This approach can restore partial enzyme activity, offering a therapeutic strategy for a subset of patients with LSDs who carry specific missense mutations. This guide will focus on pharmacological chaperones for Tay-Sachs disease, a GM2 gangliosidosis caused by a deficiency in the enzyme β-hexosaminidase A (HexA).
This compound: A Novel Chaperone for Tay-Sachs Disease
This compound is a potent and selective competitive inhibitor of β-hexosaminidase, the enzyme deficient in Tay-Sachs and Sandhoff diseases.[4] Its potential as a pharmacological chaperone lies in its ability to stabilize the mutated HexA enzyme, thereby increasing its cellular levels and activity.
Performance Comparison of Pharmacological Chaperones for Tay-Sachs Disease
This section compares the in vitro and in vivo performance of this compound with other pharmacological chaperones investigated for Tay-Sachs disease, namely Pyrimethamine and N-acetylglucosamine-thiazoline (NGT).
Table 1: In Vitro Efficacy of Pharmacological Chaperones on β-Hexosaminidase A (HexA) Activity
| Pharmacological Chaperone | Cell Type | Mutation | Concentration | HexA Activity Enhancement | Reference |
| This compound | Infantile Sandhoff disease (ISD) cells | - | Dose-dependent | Increase in MUG hydrolysis (Hex S levels) | [4] |
| Adult Tay-Sachs (ATSD) cells | - | - | >2-fold increase in half-life of mutant Hex A at 44°C | ||
| Pyrimethamine | Late-onset Tay-Sachs fibroblasts | αG269S | 20, 10, 5 µg/mL | Significant increase | |
| N-acetylglucosamine-thiazoline (NGT) | Adult Tay-Sachs (ATSD) fibroblasts | αG269S homozygous | Dose-dependent | Up to 35% of normal levels |
Table 2: Clinical and Preclinical Performance of Pharmacological Chaperones
| Pharmacological Chaperone | Study Type | Population/Model | Dosage | Key Findings | Reference |
| Pyrimethamine | Phase I/II Clinical Trial | Late-onset GM2 gangliosidosis patients | Up to 100 mg/day | Up to 4-fold enhancement of leukocyte HexA activity at ≤50 mg/day. | |
| Open Label, Extended Pilot Study | Late-onset Tay-Sachs patients | ~2.7 mg/day (cyclic) | Mean peak increase of 2.24-fold in lymphocyte HexA activity. |
Experimental Protocols
β-Hexosaminidase A (HexA) Activity Assay
This fluorometric assay is commonly used to measure the enzymatic activity of HexA in cell lysates or patient samples.
Materials:
-
4-methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate (MUGS) substrate
-
Cell lysates from patient-derived fibroblasts or leukocytes
-
McIlvaine buffer (0.2 M Sodium Phosphate, 0.1 M citric acid), pH 4.5
-
0.5% (w/v) human serum albumin (Hex-free)
-
0.1 M 2-amino-2-methyl-1-propanol, pH 10.5 (Stop solution)
-
96-well black microtiter plate
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare cell lysates from fibroblasts or leukocytes in a suitable lysis buffer.
-
In a 96-well black microtiter plate, add 50 µL of cell lysate.
-
Add 50 µL of 0.5% (w/v) human serum albumin.
-
Add 100 µL of MUGS substrate (3.2 mM) dissolved in McIlvaine buffer (pH 4.5).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Enzyme activity is calculated as nanomoles of 4-methylumbelliferone (MU) released per hour per milligram of total protein.
GM2 Ganglioside Quantification
This protocol describes a method for quantifying the accumulation of GM2 ganglioside, the substrate that builds up in Tay-Sachs disease.
Materials:
-
Patient-derived fibroblasts
-
Cell lysis buffer
-
Antibodies specific to GM2 ganglioside
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Substrate for the detectable marker (e.g., TMB for HRP)
-
Plate reader
Procedure (ELISA-based):
-
Culture patient-derived fibroblasts in appropriate conditions.
-
Lyse the cells to release intracellular components, including GM2 ganglioside.
-
Coat a microplate with the cell lysate.
-
Add a primary antibody specific to GM2 ganglioside.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to a detectable marker.
-
Wash the plate to remove unbound secondary antibodies.
-
Add the appropriate substrate to develop a signal.
-
Measure the signal using a plate reader. The signal intensity is proportional to the amount of GM2 ganglioside in the sample.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Pharmacological Chaperone Action
Caption: Mechanism of this compound as a pharmacological chaperone.
Experimental Workflow for Evaluating Chaperone Efficacy
Caption: Workflow for assessing pharmacological chaperone performance.
Conclusion
This compound shows promise as a pharmacological chaperone for Tay-Sachs disease by demonstrating the ability to stabilize mutant β-hexosaminidase A and increase its activity in preclinical models. Comparative data with other chaperones like Pyrimethamine and NGT highlight the potential of this therapeutic approach. Further research, including comprehensive preclinical studies on GM2 ganglioside reduction and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound for patients with Tay-Sachs disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies in this important field of drug development for lysosomal storage diseases.
References
- 1. Frontiers | Pharmaceutical Chaperones and Proteostasis Regulators in the Therapy of Lysosomal Storage Disorders: Current Perspective and Future Promises [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological chaperones as therapeutics for lysosomal storage diseases. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to M-31850 and Alternative Pharmacological Chaperones for β-Hexosaminidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of M-31850, a potent inhibitor of β-hexosaminidase, and other therapeutic alternatives, with a focus on their potential as pharmacological chaperones for the treatment of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases.
Introduction
Tay-Sachs and Sandhoff diseases are devastating neurodegenerative lysosomal storage disorders caused by mutations in the HEXA and HEXB genes, respectively. These mutations lead to a deficiency in the β-hexosaminidase A (Hex A) enzyme, resulting in the accumulation of GM2 ganglioside, particularly in the central nervous system.[1][2][3] One promising therapeutic strategy is the use of pharmacological chaperones, small molecules that can stabilize mutant enzyme conformations, facilitate their proper trafficking to the lysosome, and increase residual enzyme activity.[4] This guide focuses on this compound, a naphthalimide derivative, and compares its known properties with the established alternative, pyrimethamine.
In Vitro Efficacy and Potency
This compound has been identified as a potent, selective, and competitive inhibitor of human β-hexosaminidase A (Hex A) and B (Hex B).[4] As a pharmacological chaperone, it has been shown to increase the thermal stability of mutant Hex A. In vitro studies have demonstrated its ability to enhance Hex A activity in fibroblasts from patients with Tay-Sachs and Sandhoff diseases.
Pyrimethamine, an FDA-approved drug for treating toxoplasmosis, has been repurposed as a pharmacological chaperone for Hex A. It has been shown to increase Hex A activity in vitro in fibroblast cell lines from patients with late-onset Tay-Sachs and Sandhoff diseases.
The following table summarizes the available in vitro data for this compound and pyrimethamine. It is important to note that a direct head-to-head comparison under identical experimental conditions is not available in the current literature.
| Compound | Target | IC50 (µM) | Ki (µM) | Cell Type | Effect |
| This compound | Human Hex A | 6.0 | 0.8 | - | Competitive inhibition, increased thermal stability of mutant Hex A. |
| Human Hex B | 3.1 | - | - | ||
| Pyrimethamine | Human Hex A | Potent Inhibitor | - | Late-onset Tay-Sachs and Sandhoff patient fibroblasts | Increased residual Hex A activity. |
In Vivo Correlation and Therapeutic Potential
A critical aspect of drug development is the correlation between in vitro findings and in vivo efficacy. While in vitro studies for this compound are promising, there is currently no publicly available in vivo data from animal models of Tay-Sachs or Sandhoff disease.
In contrast, pyrimethamine has been evaluated in clinical trials for patients with Late-Onset Tay-Sachs disease (LOTS). These studies have demonstrated that pyrimethamine can increase Hex A activity in vivo. However, the clinical benefits have been less clear, with some patients showing transient improvements while others experienced neuropsychiatric deterioration. The optimal therapeutic dose and long-term efficacy of pyrimethamine remain under investigation.
| Compound | Animal Model | Route of Administration | Key Findings |
| This compound | No available data | - | - |
| Pyrimethamine | LOTS Patients (Clinical Trial) | Oral | Increased leukocyte Hex A activity. Transient and variable clinical response. |
Signaling Pathway and Mechanism of Action
Tay-Sachs disease is characterized by the accumulation of GM2 ganglioside in neuronal lysosomes due to deficient Hex A activity. Pharmacological chaperones like this compound and pyrimethamine act by binding to the misfolded mutant Hex A enzyme in the endoplasmic reticulum, stabilizing its conformation, and allowing it to be trafficked to the lysosome where it can exert its catalytic activity.
Mechanism of action of pharmacological chaperones.
Experimental Protocols
In Vitro β-Hexosaminidase Activity Assay (Fluorometric)
This protocol describes a common method for determining the enzymatic activity of β-hexosaminidase in cell lysates or purified enzyme preparations.
Materials:
-
96-well black microtiter plates
-
Fluorometer with excitation/emission wavelengths of 365/450 nm
-
Cell lysate or purified enzyme sample
-
Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)
-
Substrate Solution: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) in Assay Buffer
-
Stop Solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)
-
Pharmacological chaperone (this compound or alternative) for inhibition studies
Procedure:
-
Sample Preparation: Prepare serial dilutions of the cell lysate or enzyme solution in Assay Buffer. For inhibition assays, pre-incubate the enzyme with varying concentrations of the pharmacological chaperone for a specified time.
-
Reaction Initiation: Add 50 µL of the sample (or enzyme-inhibitor mixture) to each well of the 96-well plate. Add 50 µL of the MUG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the enzyme activity based on a standard curve generated with 4-methylumbelliferone (4-MU). For inhibition studies, determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for a fluorometric β-hexosaminidase activity assay.
In Vivo Study Protocol (Example: Pyrimethamine in a Sandhoff Mouse Model)
While specific protocols for this compound are unavailable, the following provides a general framework for an in vivo study based on protocols used for other pharmacological chaperones in Sandhoff disease mouse models.
Animal Model:
-
Sandhoff disease mouse model (Hexb -/-) and wild-type littermates as controls.
Drug Administration:
-
Route: Oral gavage is a common route for small molecule administration.
-
Dose: A dose-ranging study would be necessary to determine the optimal therapeutic dose. For pyrimethamine, doses would be extrapolated from human studies, considering interspecies scaling.
-
Frequency: Daily or twice-daily administration.
-
Duration: Treatment would typically be initiated at an early age and continue for several weeks or months to assess long-term effects.
Outcome Measures:
-
Biochemical:
-
Measurement of β-hexosaminidase activity in brain, liver, and other relevant tissues.
-
Quantification of GM2 ganglioside accumulation in the brain.
-
-
Behavioral:
-
Assessment of motor function using tests such as rotarod, grip strength, and open field activity.
-
-
Histological:
-
Immunohistochemical analysis of neuronal loss, astrogliosis, and microgliosis in the brain.
-
-
Survival:
-
Kaplan-Meier survival analysis to determine if the treatment extends the lifespan of the Sandhoff mice.
-
Logical Relationship: In Vitro to In Vivo Correlation
The ultimate goal of preclinical research is to establish a strong correlation between in vitro activity and in vivo efficacy. This relationship is crucial for predicting the therapeutic potential of a compound in humans.
Correlation between in vitro and in vivo studies.
Conclusion
This compound demonstrates significant promise as a pharmacological chaperone for β-hexosaminidase based on its potent in vitro inhibitory and stabilizing activities. However, the lack of in vivo data for this compound currently limits a direct comparison of its therapeutic potential with alternatives like pyrimethamine, for which some clinical data exists. Future preclinical studies in relevant animal models are essential to establish the in vivo efficacy and pharmacokinetic profile of this compound and to validate its potential as a viable therapeutic agent for Tay-Sachs and Sandhoff diseases.
References
- 1. GM2 ganglioside accumulation causes neuroinflammation and behavioral alterations in a mouse model of early onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tay-Sachs Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PYRIMETHAMINE AS A POTENTIAL PHARMACOLOGICAL CHAPERONE FOR LATE-ONSET FORMS OF GM2 GANGLIOSIDOSIS - PMC [pmc.ncbi.nlm.nih.gov]
M-31850: A Potent Hexosaminidase Inhibitor Outperforming First-Generation Counterparts
For Immediate Release
This guide provides a detailed comparative analysis of M-31850, a novel β-hexosaminidase inhibitor, against first-generation inhibitors. The data presented herein, supported by established experimental protocols, demonstrates the superior potency and efficacy of this compound, positioning it as a significant advancement in the field for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, selective, and competitive inhibitor of human β-hexosaminidase (Hex), a crucial enzyme in the lysosomal degradation of GM2 gangliosides. Deficiencies in this enzyme lead to debilitating neurodegenerative disorders like Tay-Sachs and Sandhoff diseases. First-generation hexosaminidase inhibitors, primarily carbohydrate-based molecules and other small compounds, have shown limited efficacy. This guide presents a head-to-head comparison that underscores the enhanced performance of this compound.
Data Presentation: Quantitative Comparison of Hexosaminidase Inhibitors
The following tables summarize the inhibitory potency and pharmacological chaperone effect of this compound compared to first-generation inhibitors, N-acetylglucosamine-thiazoline (NGT) and pyrimethamine.
Table 1: Inhibitory Potency (IC50 and Ki) of Hexosaminidase Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| This compound | human HexA | 6.0 | 0.8 ± 0.1 | [1] |
| human HexB | 3.1 | - | [1] | |
| Pyrimethamine | human HexA | 5 - 13 | 13 (at pH 4.5) | [2] |
| NGT | human HexA | - | - |
Note: A direct IC50 value for NGT under the same comparative conditions was not available in the reviewed literature.
Table 2: Pharmacological Chaperone Efficacy
| Inhibitor | Relative Effective Concentration | Reference |
| This compound | Maximally effective at a 100-fold lower concentration than NGT | [1] |
| NGT | Baseline | [1] |
Experimental Protocols
The data presented in this guide is based on established methodologies for assessing hexosaminidase inhibition and chaperone activity.
Determination of IC50 and Ki for Hexosaminidase Inhibitors
A fluorescence-based assay is the standard method for determining the inhibitory potency of compounds against β-hexosaminidase.
Principle:
The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) or 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), which upon cleavage by hexosaminidase, releases the fluorescent molecule 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases.
General Protocol:
-
Enzyme and Substrate Preparation: Purified human placental β-hexosaminidase A (Hex A) or B (Hex B) is used. A stock solution of the fluorogenic substrate (e.g., MUG) is prepared in an appropriate buffer (e.g., citrate-phosphate buffer, pH 4.5).
-
Inhibitor Preparation: A series of dilutions of the test inhibitor (e.g., this compound, pyrimethamine) are prepared.
-
Assay Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Measurement: The fluorescence of the released 4-MU is measured over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 450 nm, respectively.
-
Data Analysis:
-
IC50 Determination: The rate of reaction at each inhibitor concentration is determined. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetics are measured at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation and analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Pharmacological Chaperone Activity Assay
This assay assesses the ability of an inhibitor to act as a pharmacological chaperone, stabilizing mutant forms of the enzyme and increasing its cellular activity.
Principle:
Patient-derived fibroblasts with mutations in the HEXA or HEXB gene are cultured in the presence of the test compound. A pharmacological chaperone will aid in the proper folding and trafficking of the mutant enzyme to the lysosome, resulting in increased intracellular hexosaminidase activity.
General Protocol:
-
Cell Culture: Fibroblasts from patients with Tay-Sachs or Sandhoff disease are cultured under standard conditions.
-
Treatment: The cells are incubated with various concentrations of the test compound (e.g., this compound, NGT) for several days.
-
Cell Lysis: After the treatment period, the cells are harvested and lysed to release the intracellular enzymes.
-
Hexosaminidase Activity Assay: The hexosaminidase activity in the cell lysates is measured using the fluorescence-based assay described above with the MUGS substrate, which is specific for Hex A.
-
Data Analysis: The enzyme activity in the treated cells is compared to that in untreated control cells. A significant increase in activity in the presence of the compound indicates pharmacological chaperone activity.
Mandatory Visualization
Signaling Pathway: GM2 Ganglioside Degradation
The primary pathway affected by hexosaminidase inhibition is the lysosomal degradation of GM2 gangliosides.
References
Safety Operating Guide
Proper Disposal of M-31850: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for the β-hexosaminidase inhibitor, M-31850 (CAS No. 281224-40-6). Adherence to these protocols is critical to ensure personnel safety and environmental compliance in research and drug development settings.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general principles of hazardous waste management applicable to research-grade chemical compounds. Researchers, scientists, and drug development professionals must augment these procedures with a substance-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department for local regulations.
Core Principles of this compound Disposal
The disposal of this compound, as with any chemical of unknown toxicity and environmental impact, must be approached with caution. The primary principle is to manage all waste streams containing this compound as hazardous chemical waste.
Key Handling and Disposal Data
Due to the absence of a specific SDS, quantitative data on toxicity, environmental hazards, and specific disposal parameters for this compound are not available. The following table summarizes general best practices for handling and disposal based on standard laboratory procedures for novel chemical entities.
| Parameter | Guideline | Source |
| Waste Categorization | Hazardous Chemical Waste | General Laboratory Safety Protocols |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | Standard Laboratory Practice |
| Container Type | Clearly labeled, sealed, chemically compatible container | Institutional EHS Guidelines |
| Waste Segregation | Segregate from incompatible materials | General Chemical Safety |
| Disposal Method | Licensed hazardous waste disposal vendor | Regulatory Requirement |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound and associated materials. The following workflow outlines the critical steps from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols for Waste Handling
While specific experimental protocols for this compound disposal are not available, the following general procedures should be adapted for handling waste generated from its use.
Protocol 1: Decontamination of Non-Disposable Labware
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable solvent in which this compound is soluble. This rinseate must be collected as hazardous waste.
-
Secondary Wash: Wash the rinsed labware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse with deionized water.
-
Drying: Allow the labware to air dry completely before reuse.
Protocol 2: Management of Solid Waste
-
Collection: Collect all disposable items contaminated with this compound, such as pipette tips, weigh boats, and gloves, in a designated, lined hazardous waste container.
-
Container Sealing: Once the container is full, securely seal the lid.
-
Labeling: Ensure the container is properly labeled as described in the workflow diagram.
-
Storage: Store the sealed container in the satellite accumulation area awaiting pickup.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on their institution's specific hazardous waste management procedures and comply with all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for guidance on the proper disposal of any chemical waste.
Safeguarding Your Research: A Comprehensive Guide to Handling M-31850
For researchers and scientists at the forefront of drug development, the safe and effective handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when working with M-31850, a potent β-hexosaminidase inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
This compound (CAS Number: 281224-40-6) requires careful handling in a controlled laboratory environment. The following tables summarize the necessary personal protective equipment and immediate first aid measures.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from potential splashes. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation exposure. |
First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the initial first aid steps to be taken.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Operational and Disposal Plans
Proper operational procedures and disposal methods are essential for the safe use of this compound in a laboratory setting.
Storage and Handling Workflow
Correct storage and handling are critical to maintain the stability and efficacy of this compound, as well as to ensure the safety of laboratory personnel. Stock solutions of this compound should be stored at -20°C for up to 3 months.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
